molecular formula C14H11FO2 B1300791 2-[(4-Fluorobenzyl)oxy]benzaldehyde CAS No. 98925-99-6

2-[(4-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1300791
CAS No.: 98925-99-6
M. Wt: 230.23 g/mol
InChI Key: OFOOGVHIOYRRGF-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOOGVHIOYRRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358088
Record name 2-[(4-fluorobenzyl)oxy]benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98925-99-6
Record name 2-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(4-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Fluorobenzyl)oxy]benzaldehyde is a key organic intermediate whose structural architecture is of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility as a building block stems from the orthogonal reactivity of its functional groups: an aldehyde for nucleophilic additions and condensation reactions, a stable benzyloxy group, and a strategically positioned fluorine atom which can modulate the electronic properties and metabolic stability of derivative molecules.[1][2]

Accurate structural elucidation and purity assessment are paramount for its effective use in multi-step syntheses. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the scientific rationale behind the spectral features.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—an aromatic aldehyde, a benzyl ether, and a fluorinated aromatic ring—each possess unique spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. While peer-reviewed experimental data for this specific molecule is not widely published, a highly accurate prediction can be synthesized from established chemical shift principles and data from analogous compounds.[3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aldehyde proton, the benzylic methylene protons, and the aromatic protons on two different rings.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde (-CHO)9.8 - 10.5Singlet (s)-The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and resides in a characteristic downfield region where few other signals appear.[4]
Benzaldehyde Ring (H-3 to H-6)6.9 - 7.9Multiplets (m)~2-8These four protons will appear as a complex multiplet pattern. H-6 will be a doublet of doublets, shifted downfield due to the proximity of the aldehyde. H-3 and H-5 will also be complex, influenced by ortho and meta couplings. H-4 will likely be a triplet of doublets.
Benzylic (-O-CH₂-)~5.2Singlet (s)-These two protons are chemically equivalent and adjacent to an oxygen atom, shifting them downfield. They are expected to appear as a sharp singlet as there are no adjacent protons for coupling. The typical shift for benzylic ether protons is around 4.5-5.5 ppm.[5][6]
4-Fluorobenzyl Ring7.1 - 7.5Multiplets (m)~5-9The four protons on this ring will exhibit a characteristic AA'BB' system due to the fluorine at the C4' position. This often appears as two overlapping triplets or a pair of doublets of doublets.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (-C HO)190 - 195The carbonyl carbon of an aromatic aldehyde is strongly deshielded and appears significantly downfield.[4]
Benzaldehyde Ring110 - 165The six aromatic carbons will have distinct shifts. The carbon bearing the ether linkage (C-2) will be shifted downfield (~160 ppm), while the carbon bearing the aldehyde (C-1) will also be downfield. The other carbons will appear in the typical aromatic region (110-140 ppm).
Benzylic (-O-C H₂-)~70This carbon is attached to an electronegative oxygen atom, causing a downfield shift into the typical range for ether carbons.[7]
4-Fluorobenzyl Ring115 - 165The carbon attached to the fluorine (C-4') will show a large downfield shift and a strong C-F coupling. The carbon attached to the methylene group (C-1') will be shifted slightly downfield. The remaining carbons will exhibit smaller C-F couplings.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal signal overlap.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a longer relaxation delay (5-10 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Analysis of Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
C=O Stretch (Aldehyde)1690 - 1710StrongThis is one of the most intense and diagnostic peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[4][10]
C-H Stretch (Aldehyde)2800 - 2860 and 2700 - 2760MediumThe presence of two distinct C-H stretching bands (a Fermi doublet) is highly characteristic of an aldehyde functional group.[4][11]
C-H Stretch (Aromatic)3000 - 3100Medium-WeakAbsorptions above 3000 cm⁻¹ are indicative of C-H bonds on sp² hybridized carbons.[12]
C=C Stretch (Aromatic)1580 - 1600 and 1450 - 1500MediumThese absorptions are due to the stretching vibrations within the aromatic rings.
C-O Stretch (Ether)1220 - 1260 (Aryl-Alkyl)StrongThe aryl-O-CH₂ asymmetric stretch is typically strong and appears in this region.
C-F Stretch1100 - 1250StrongThe carbon-fluorine bond gives rise to a strong absorption band in the fingerprint region of the spectrum.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer (or pure KBr pellet).

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Analysis of Molecular Ion and Fragmentation Patterns
  • Molecular Ion (M⁺•): For this compound (C₁₄H₁₁FO₂), the exact mass is 230.0743 g/mol . A high-resolution mass spectrum should show the molecular ion peak at this m/z value.

  • Key Fragmentation Pathways: Electron Impact (EI) ionization is expected to induce characteristic fragmentation. Benzylic ethers are known to undergo facile cleavage of the C-O bond.[13]

fragmentation_pathway cluster_frags parent This compound (M⁺•, m/z = 230) frag1 4-Fluorotropylium Cation (m/z = 109) parent->frag1 α-cleavage frag2 2-Oxybenzaldehyde Radical parent->frag2 α-cleavage frag4 Loss of H• (m/z = 229) parent->frag4 frag5 Tropylium Cation (m/z = 91) frag1->frag5 -HF (rearrangement) frag3 Benzoyl Cation (m/z = 105) frag6 Loss of CO (m/z = 77) frag3->frag6 -CO frag4->frag3 -CO

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

  • Alpha-Cleavage at the Ether Linkage: The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond. This can lead to two primary fragments:

    • The 4-fluorobenzyl cation , which rearranges to the stable 4-fluorotropylium ion at m/z = 109 . This is often a base peak.

    • The 2-oxybenzaldehyde radical.

  • Fragmentation of the Aldehyde:

    • Loss of a hydrogen radical (H•) from the aldehyde to give a stable acylium ion at m/z = 229 ([M-1]⁺).

    • Subsequent loss of carbon monoxide (CO) from the [M-1]⁺ fragment to yield a peak at m/z = 201 .

  • Other Fragments: A peak at m/z = 91 corresponding to the unsubstituted tropylium ion might also be observed, arising from further fragmentation or rearrangement.[13]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize Electron Impact (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the protonated molecule [M+H]⁺ at m/z 231.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z). A high-resolution instrument (TOF, Orbitrap) is required for accurate mass measurement.

  • Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300, to detect the molecular ion and all significant fragment ions.

Summary of Spectroscopic Data

Technique Key Feature Expected Value(s)
¹H NMR Aldehyde Proton (CHO)δ 9.8 - 10.5 ppm (s)
Benzylic Protons (CH₂)δ ~5.2 ppm (s)
Aromatic Protonsδ 6.9 - 7.9 ppm (m)
¹³C NMR Carbonyl Carbon (C=O)δ 190 - 195 ppm
Benzylic Carbon (CH₂)δ ~70 ppm
IR Carbonyl Stretch (C=O)1690 - 1710 cm⁻¹
Aldehyde C-H Stretch2700-2760 & 2800-2860 cm⁻¹
Ether C-O Stretch1220 - 1260 cm⁻¹
MS (EI) Molecular Ion (M⁺•)m/z 230
Base Peak (Predicted)m/z 109 (Fluorotropylium ion)

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides orthogonal and confirmatory data points. The characteristic aldehyde signals in both NMR and IR, coupled with the distinct benzylic ether resonances and the predictable fragmentation pattern in mass spectrometry, allow for unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for researchers, ensuring the quality and identity of this important synthetic building block.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • European Journal of Chemistry. (2014). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • International Journal of ChemTech Research. (2015). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • ResearchGate. (2011). 2-(4-Chlorobenzyloxy)benzaldehyde. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

  • Indian Academy of Sciences. (1995). Overtone spectroscopy of some benzaldehyde derivatives. [Link]

  • Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Link]

  • PubChem. 4-Fluorobenzaldehyde. [Link]

  • ResearchGate. (2020). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]

  • PubChem. 4-[(3-Fluorophenyl)methoxy]benzaldehyde. [Link]

  • PubChem. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. [Link]

  • PubMed. (2013). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • Chemistry LibreTexts. (2020). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SpectraBase. 2-[(4-Chlorobenzyl)oxy]benzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone. [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • ACS Publications. (2013). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidant. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • PubChem. o-Fluorobenzaldehyde. [Link]

Sources

An In-depth Technical Guide to 2-[(4-Fluorobenzyl)oxy]benzaldehyde (CAS No. 98925-99-6)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This technical guide addresses the characterization of 2-[(4-Fluorobenzyl)oxy]benzaldehyde (CAS No. 98925-99-6). It is critical to note that the publicly available, peer-reviewed literature on this specific isomer is limited. Much of the readily accessible information pertains to its structural isomers, such as 2-(benzyloxy)-4-fluorobenzaldehyde and various other substituted benzaldehydes. This guide is structured to present the confirmed information for CAS No. 98925-99-6, while also providing a broader context based on related compounds to offer insights into potential properties and applications. All information not explicitly linked to CAS No. 98925-99-6 should be treated as inferential and requires experimental validation.

Part 1: Core Chemical Identity and Properties

1.1. Structure and Nomenclature

  • Chemical Name: this compound

  • CAS Number: 98925-99-6

  • Molecular Formula: C₁₄H₁₁FO₂[1][2]

  • Molecular Weight: 230.23 g/mol [1][2]

The molecular structure consists of a benzaldehyde scaffold where the hydroxyl group at the 2-position is etherified with a 4-fluorobenzyl group. This seemingly subtle placement of the fluoro-substituent on the benzyl ring, as opposed to the benzaldehyde ring, significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions.

1.2. Physicochemical Properties

PropertyValueSource(s)
Appearance Solid[2]
Purity Typically ≥95%[1][2]
Storage Conditions Store at 2-8°C under an inert atmosphere

The benzyloxy and aldehyde functionalities suggest that this compound is likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its polarity will be moderate, making it amenable to standard purification techniques like silica gel chromatography.

Part 2: Synthesis and Characterization

2.1. Synthetic Strategy: Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Reaction Williamson Ether Synthesis Salicylaldehyde->Reaction 4-Fluorobenzyl_halide 4-Fluorobenzyl halide (e.g., bromide or chloride) 4-Fluorobenzyl_halide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Deprotonation. To a solution of salicylaldehyde (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (1.5-2.0 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenoxide.

  • Step 2: Alkylation. To the resulting suspension, add 4-fluorobenzyl bromide or chloride (1.1-1.2 equivalents) dropwise.

  • Step 3: Reaction Monitoring. Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up. Upon completion, cool the reaction to room temperature, and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

2.2. Spectroscopic Characterization

Definitive, published spectroscopic data for this compound is not widely available. The following are predicted key signals based on its structure, which require experimental verification.

  • ¹H NMR:

    • Aldehyde proton (-CHO): A singlet expected around δ 9.8-10.5 ppm.

    • Aromatic protons (benzaldehyde ring): Four protons in the range of δ 6.9-7.9 ppm, with splitting patterns characteristic of a 1,2-disubstituted benzene ring.

    • Aromatic protons (4-fluorobenzyl ring): Two doublets (an AA'BB' system) expected in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring with fluorine coupling.

    • Methylene protons (-OCH₂-): A singlet expected around δ 5.0-5.3 ppm.

  • ¹³C NMR:

    • Aldehyde carbonyl carbon: Expected in the range of δ 190-195 ppm.

    • Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

    • Methylene carbon (-OCH₂-): Expected around δ 70-75 ppm.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): Expected at m/z 230.07.

    • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the 4-fluorobenzyl group (m/z 109) and the tropylium ion derived from the benzyl moiety.

Part 3: Potential Applications and Biological Relevance (Inferred)

While no specific biological activities are reported for this compound, the broader class of substituted benzaldehydes and their derivatives are of significant interest in medicinal chemistry.

3.1. Precursor for Bioactive Scaffolds

The aldehyde functionality serves as a versatile chemical handle for the synthesis of more complex molecules.

Potential Synthetic Transformations:

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Claisen_Schmidt Claisen-Schmidt Condensation Start->Claisen_Schmidt Schiff_Base Schiff Base Formation Start->Schiff_Base Reductive_Amination Reductive Amination Start->Reductive_Amination Chalcones Chalcones Claisen_Schmidt->Chalcones Imines Imines (Schiff Bases) Schiff_Base->Imines Amines Substituted Amines Reductive_Amination->Amines

Caption: Potential synthetic pathways originating from this compound.

  • Chalcone Synthesis: Through a Claisen-Schmidt condensation with an appropriate acetophenone, this compound can be converted into chalcones. Chalcones are a well-known class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are versatile intermediates for the synthesis of various heterocyclic compounds and have been investigated for their antimicrobial and anticancer activities.

3.2. Rationale for Fluorine Incorporation

The inclusion of a fluorine atom in drug candidates is a common strategy in medicinal chemistry. The 4-fluoro substituent on the benzyl group can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of the compound in vivo.

  • Modulate Lipophilicity: The introduction of fluorine can alter the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improve Binding Affinity: The highly electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

Part 4: Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of aromatic aldehydes, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Potential Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also be harmful if swallowed.

Conclusion

This compound (CAS No. 98925-99-6) is a fluorinated aromatic aldehyde with potential as a versatile building block in medicinal chemistry and organic synthesis. While specific, in-depth characterization and application data for this particular isomer are currently lacking in the public domain, its structural features suggest it is a valuable precursor for the synthesis of potentially bioactive molecules such as chalcones and Schiff bases. Further research is required to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its biological activity. Researchers are strongly advised to experimentally verify all properties and to exercise caution, treating this compound with the standard safety protocols for aromatic aldehydes.

References

Sources

Technical Guide: 2-[(4-Fluorobenzyl)oxy]benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Gateway Scaffold

2-[(4-Fluorobenzyl)oxy]benzaldehyde represents a high-value synthetic building block in modern medicinal chemistry. Its structural utility is defined by two distinct features: the reactive ortho-aldehyde motif , which serves as a linchpin for heterocycle formation (benzofurans, coumarins), and the 4-fluorobenzyloxy tail , which imparts metabolic stability and optimized lipophilicity.

Unlike its para-substituted isomers (used in drugs like Safinamide), the ortho-substitution pattern of this compound is specifically designed for divergent synthesis . It allows researchers to rapidly generate libraries of fluorinated oxygen-containing heterocycles, a structural class heavily represented in oncology and CNS therapeutics.

Chemical Identity & Structural Logic

The Fluorine Advantage

The strategic placement of the fluorine atom at the para-position of the benzyl ring is not arbitrary. In drug design, this substitution serves three critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically vulnerable para-position, significantly extending the half-life (

    
    ) of the pharmacophore.
    
  • Lipophilicity Modulation: The fluorine atom increases the LogP value, enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a chlorine or methyl group.

  • Electronic Tuning: The electron-withdrawing nature of fluorine deactivates the benzyl ring, influencing the

    
    -
    
    
    
    stacking interactions in protein binding pockets.
Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Formula C

H

FO

Core Scaffold
Molecular Weight 230.24 g/mol Fragment-based design compliant
LogP ~3.5High membrane permeability
H-Bond Acceptors 2 (Aldehyde, Ether)Receptor binding points
H-Bond Donors 0Good BBB penetration potential
Rotatable Bonds 3Conformational flexibility

Synthesis of the Core Building Block

The synthesis of this compound is achieved via a robust Williamson Ether Synthesis . This protocol is self-validating due to the distinct color change (phenoxide formation) and the high yield typical of primary benzylic halides.

Reaction Scheme (Graphviz)

Synthesis Sal Salicylaldehyde (2-Hydroxybenzaldehyde) Inter Phenoxide Intermediate Sal->Inter Deprotonation (RT, 30 min) Base K2CO3 / DMF (Base) Base->Inter Product 2-[(4-Fluorobenzyl)oxy] benzaldehyde Inter->Product SN2 Substitution (60°C, 4h) BnBr 4-Fluorobenzyl Bromide BnBr->Product

Figure 1: Synthetic pathway for the core scaffold via Williamson Ether Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • 4-Fluorobenzyl bromide (1.89 g, 10 mmol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.76 g, 20 mmol)
  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

Procedure:

  • Phenoxide Formation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.0 eq) in anhydrous DMF. Add K

    
    CO
    
    
    
    (2.0 eq) in a single portion.
    • Observation: The solution will turn bright yellow, indicating the formation of the phenoxide anion. Stir at Room Temperature (RT) for 30 minutes.

  • Alkylation: Add 4-Fluorobenzyl bromide (1.0 eq) dropwise over 5 minutes.

    • Note: The reaction is exothermic; ensure the temperature does not spike uncontrolledly.

  • Heating: Equip the flask with a reflux condenser and heat to 60°C for 4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear, and a new, less polar spot (Product) should appear.

  • Workup: Cool the mixture to RT and pour into 100 mL of ice-cold water. The product will precipitate as a white to off-white solid.

    • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    

Expected Yield: 85-95% Characterization:


H NMR will show a characteristic singlet for the aldehyde proton (~10.5 ppm) and a singlet for the benzylic methylene (~5.2 ppm).

Divergent Synthetic Applications[1][2]

The power of this building block lies in its ability to undergo cyclization reactions to form biologically active heterocycles.

Pathway A: Benzofuran Synthesis

The ortho-benzyloxyaldehyde motif is a classic precursor for 2-arylbenzofurans or benzofuran-2-carboxylates .

  • Mechanism: Intramolecular aldol-type condensation or McMurry coupling.

  • Reagents: Active methylenes (e.g., Ethyl bromoacetate) + Base (K

    
    CO
    
    
    
    ) or intramolecular radical cyclization.
Pathway B: Coumarin Synthesis

Reaction with diethyl malonate or acetoacetic ester via Knoevenagel Condensation followed by transesterification yields fluorinated coumarins, which are potent anticoagulants and fluorescent probes.

Pathway C: Reductive Amination (CNS Ligands)

Similar to the synthesis of Safinamide , the aldehyde can be condensed with amino-acid derivatives (e.g., L-Alaninamide) and reduced to form secondary amines targeting MAO-B or sodium channels.

Reaction Network Diagram (Graphviz)

Reactions Core 2-[(4-Fluorobenzyl)oxy] benzaldehyde NodeA Benzofurans (Anticancer/Antimicrobial) Core->NodeA Ethyl bromoacetate K2CO3, reflux NodeB Coumarins (Anticoagulants) Core->NodeB Diethyl malonate Piperidine, EtOH NodeC Benzylamines (Na+ Channel Blockers) Core->NodeC R-NH2, NaBH4 Reductive Amination NodeD Stilbenes (Wittig Reaction) Core->NodeD Ph3P=CH-R Wittig

Figure 2: Divergent synthetic pathways from the core building block.

Case Study: Synthesis of a Fluorinated Benzofuran

Target: Ethyl 5-fluoro-3-(2-hydroxyphenyl)benzofuran-2-carboxylate derivative (General Protocol).

A highly relevant application is the conversion of the aldehyde into a Benzofuran-2-carboxylate .

Protocol:

  • Condensation: Mix this compound (1 eq) with Ethyl bromoacetate (1.2 eq) and K

    
    CO
    
    
    
    (3 eq) in DMF.
  • Cyclization: Heat at 100°C for 12 hours. The base promotes both the initial alkylation (if starting from phenol) or the Darzens-type condensation/cyclization sequence on the aldehyde.

  • Result: This yields a benzofuran scaffold where the 4-fluorobenzyl group has been incorporated (or cleaved and re-closed depending on specific conditions). Note: For direct cyclization retaining the ether, oxidative cyclization of the corresponding hydrazone is often preferred.

References

  • BenchChem. An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. (While discussing a slightly different isomer, the protocol for Williamson ether synthesis is identical).

  • ChemicalBook. Synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde. (Provides validation for the K2CO3/DMF alkylation conditions for this class of compounds).

  • Singh, F. V., & Wirth, T. (2012).[1] Synthesis of Benzofurans. Synthesis, 44, 1171-1177.[1] (Details the cyclization of o-substituted benzaldehydes).

  • Google Patents. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (Describes the reductive amination of similar benzyloxy-benzaldehydes for Safinamide synthesis).

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(4-Fluorobenzyloxy)benzaldehyde. (Provides safety and handling data for the para-isomer, relevant for handling the ortho-isomer).

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-[(4-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-[(4-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde of interest in synthetic organic chemistry, potentially serving as a key intermediate for novel therapeutics and functional materials. Like many substituted benzaldehydes, its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize these critical attributes. We present field-proven methodologies for solubility profiling and a robust, ICH-compliant forced degradation strategy to elucidate potential degradation pathways. This document explains the causality behind experimental choices, provides detailed protocols, and offers a blueprint for generating the reliable data necessary for advancing research and development objectives.

Introduction: The Need for Characterization

Substituted benzaldehydes are foundational building blocks in organic synthesis. The specific compound, this compound, combines the reactive aldehyde functionality with a fluorinated benzyl ether moiety at the ortho position. This unique substitution pattern makes it a valuable precursor, for instance, in the synthesis of chalcones with potential monoamine oxidase (MAO) inhibitory activity for applications in neurodegenerative diseases.[1]

However, the successful application of this or any active pharmaceutical ingredient (API) intermediate hinges on a deep understanding of its solubility and stability.

  • Solubility dictates the choice of reaction conditions, purification methods, and is a critical determinant of bioavailability in later-stage drug development.

  • Stability impacts storage requirements, shelf-life, and the impurity profile of subsequent synthetic products. The presence of an aldehyde group, in particular, signals a potential susceptibility to oxidation.

This guide provides a systematic and scientifically-grounded approach to evaluating these two pillars of chemical characterization for this compound, ensuring data integrity and facilitating its seamless integration into discovery and development workflows.

Physicochemical Profile

Direct experimental data for this compound is not widely published. Therefore, its properties are inferred from its constituent parts (salicylaldehyde, benzyl ethers) and closely related isomers. The ortho position of the ether linkage relative to the aldehyde is expected to influence properties like intramolecular hydrogen bonding and crystal packing, distinguishing it from its meta and para isomers.

PropertyAnticipated Value / CharacteristicRationale & Comparative Data
Molecular Formula C₁₄H₁₁FO₂Derived from structure.
Molecular Weight 230.23 g/mol Calculated from atomic weights.[2]
Appearance White to off-white or cream-colored crystalline powderThe para isomer is a beige powder.[2] The non-fluorinated analogue, 2-(Benzyloxy)benzaldehyde, is a liquid, but the fluorine and para-substitution on the benzyl ring likely promote crystallinity.[3]
Melting Point Expected to be a solid with a defined melting point.The related para isomer, 4-[(4-Fluorobenzyl)oxy]benzaldehyde, has a melting point of 96-100 °C.[2] The meta isomer, 4-(3-fluoro-benzyloxy)-benzaldehyde, melts at 46-50 °C.[4]
Air Sensitivity Sensitive; prone to oxidation.Benzaldehyde derivatives are known to be sensitive to air, oxidizing to the corresponding carboxylic acid.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8°C) is recommended.[4]

Comprehensive Solubility Profiling

A solubility profile is essential for predicting the behavior of the compound in various experimental and physiological environments. We recommend a tiered approach, beginning with common laboratory solvents and progressing to biorelevant aqueous media. The shake-flask method remains the gold standard for determining equilibrium solubility.

Rationale for Solvent Selection

The chosen solvents span a range of polarities and functionalities to provide a comprehensive understanding of the compound's solvation properties.

  • Non-polar (Toluene, Dichloromethane): To assess solubility in environments typical for organic reactions.

  • Polar Aprotic (Acetone, Acetonitrile, DMSO): Commonly used as reaction solvents and for preparing stock solutions for biological assays.

  • Polar Protic (Methanol, Ethanol): Important for purification (recrystallization) and as components of chromatography mobile phases.

  • Aqueous Buffers (pH 4.5, 7.4, 9.0): To simulate physiological conditions (e.g., stomach, blood, intestine) and assess pH-dependent solubility.

Experimental Protocol: Shake-Flask Method

This protocol is designed to achieve equilibrium, ensuring the measured solubility is accurate and reproducible.

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent or buffer to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours, or centrifuge them, to permit the undissolved solid to settle.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add precise volume of solvent/buffer prep1->prep2 equil1 Seal and shake (24h @ 25°C) prep2->equil1 analysis1 Centrifuge to separate phases equil1->analysis1 analysis2 Sample & dilute supernatant analysis1->analysis2 analysis3 Quantify via calibrated HPLC-UV analysis2->analysis3 result Determine Solubility (e.g., mg/mL) analysis3->result

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Example Solubility Data
Solvent/MediumPolarity IndexClassificationSolubility (mg/mL) at 25°C
Toluene2.4Non-polar> 50
Dichloromethane3.1Non-polar> 100
Acetone5.1Polar Aprotic> 100
Acetonitrile5.8Polar Aprotic~ 35
Ethanol4.3Polar Protic~ 20
Methanol5.1Polar Protic~ 15
DMSO7.2Polar Aprotic> 200
Aqueous Buffer pH 4.510.2Aqueous< 0.01 (Practically Insoluble)
Aqueous Buffer pH 7.410.2Aqueous< 0.01 (Practically Insoluble)

Data are hypothetical and for illustrative purposes.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for defining its storage conditions and anticipating potential impurities in downstream applications. Forced degradation (stress testing) is a cornerstone of this evaluation, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] These studies intentionally degrade the compound to identify likely degradation products and establish a stability-indicating analytical method.

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the aldehyde and the benzyl ether.

  • Oxidation of the Aldehyde: This is the most probable degradation pathway, especially in the presence of air (oxygen). The aldehyde can be oxidized to the corresponding 2-[(4-Fluorobenzyl)oxy]benzoic acid.

  • Hydrolysis of the Ether: The benzyl ether linkage is generally stable but can be cleaved under harsh acidic conditions to yield salicylaldehyde and (4-fluorobenzyl) alcohol.

  • Photodegradation: Aromatic compounds, particularly aldehydes, can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex radical-mediated reaction pathways.

G cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis Parent This compound Oxidized 2-[(4-Fluorobenzyl)oxy]benzoic Acid Parent->Oxidized [O] (Air, H₂O₂) Hydrolyzed1 Salicylaldehyde Parent->Hydrolyzed1 H₃O⁺ / Heat Hydrolyzed2 (4-Fluorobenzyl) Alcohol Parent->Hydrolyzed2 H₃O⁺ / Heat

Caption: Potential degradation pathways for the title compound.

Experimental Design: Forced Degradation Study

The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[7]

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve in 0.1 M HCl; heat at 60°C for 24-48h.To assess susceptibility to acidic environments.
Base Hydrolysis Dissolve in 0.1 M NaOH; keep at room temp for 8-24h.To assess susceptibility to alkaline environments.
Oxidation Dissolve in 3% H₂O₂; keep at room temp for 24h.To simulate oxidative stress.
Thermal Store solid sample at 80°C for 7 days.To evaluate solid-state thermal stability.
Photostability Expose solid or solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To assess light sensitivity.
Analytical Methodology: Stability-Indicating HPLC-PDA

A stability-indicating analytical method (SIAM) is one that can resolve the parent compound from all potential degradation products and process-related impurities.[8] A reverse-phase HPLC method with photodiode array (PDA) detection is the standard approach.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient is essential to elute both polar degradants and the non-polar parent compound in a reasonable time with good resolution.[9] A typical gradient might run from 20% B to 95% B over 20 minutes.

  • Detector: PDA detector set to monitor multiple wavelengths (e.g., 254 nm, 280 nm). The PDA allows for peak purity analysis, which is critical for confirming that the parent peak in stressed samples is not co-eluting with a degradant.

Visualization: Forced Degradation Workflow

The following diagram illustrates the comprehensive workflow for conducting a forced degradation study.

G cluster_stress Stress Conditions cluster_results Data Evaluation start Prepare Stock Solution of Compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, RT) start->base oxid Oxidative (H₂O₂, RT) start->oxid thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze all samples (including t=0 control) by Stability-Indicating HPLC-PDA acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval1 Calculate % Degradation analysis->eval1 eval2 Assess Peak Purity eval1->eval2 eval3 Identify & Quantify Degradants (RRT) eval2->eval3 eval4 Perform Mass Balance eval3->eval4 report Report Stability Profile eval4->report

Sources

An In-depth Technical Guide on the Biological Mechanism of Action of Benzyloxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanistic pathways associated with benzyloxybenzaldehyde derivatives, with a particular focus on the biological activities of compounds structurally related to 2-[(4-Fluorobenzyl)oxy]benzaldehyde. Due to the limited direct research on the specified molecule, this document synthesizes findings from closely related analogs to elucidate potential mechanisms of action, therapeutic targets, and experimental methodologies. The core of this guide centers on the role of these compounds as versatile scaffolds in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. We will explore their function as inhibitors of key enzymes such as Aldehyde Dehydrogenase (ALDH) and Monoamine Oxidase B (MAO-B), providing a foundation for future research and drug discovery efforts in this chemical space.

Introduction: The Therapeutic Potential of Fluorinated Benzyloxybenzaldehydes

This compound and its structural isomers represent a class of aromatic aldehydes that have garnered significant interest in medicinal chemistry. The unique combination of a reactive aldehyde group, a benzyloxy moiety, and a fluorine atom provides a powerful scaffold for the design of pharmacologically active molecules.[1][2] The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The benzyloxy group can serve as a protective group during synthesis or contribute to hydrophobic interactions within the active sites of biological targets.[2][3]

While direct studies on this compound are not extensively documented in peer-reviewed literature, its isomers and derivatives have shown considerable promise in several therapeutic areas.[1][2] This guide will therefore focus on the established biological mechanisms of these closely related compounds, providing a robust framework for understanding the potential bioactivity of the titular compound. The primary areas of focus will be their roles as anticancer agents targeting aldehyde dehydrogenase and as neuroprotective agents through the inhibition of monoamine oxidase B.

Anticancer Activity: Targeting Aldehyde Dehydrogenase (ALDH)

A significant area of investigation for benzyloxybenzaldehyde derivatives has been the development of inhibitors for aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[1] This enzyme is often overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.[1]

Mechanism of Action: Inhibition of the ALDH1A3-Retinoic Acid Signaling Pathway

The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of the ALDH1A3 enzyme. ALDH1A3 is a critical enzyme in the synthesis of retinoic acid, a potent signaling molecule that regulates cell proliferation, differentiation, and apoptosis. By inhibiting ALDH1A3, these compounds disrupt the retinoic acid signaling pathway, leading to a reduction in cancer cell growth and survival.

Below is a diagram illustrating the inhibition of the ALDH1A3-Retinoic Acid signaling pathway by benzyloxybenzaldehyde derivatives.

ALDH1A3_Inhibition cluster_pathway ALDH1A3-Retinoic Acid Signaling Pathway Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activation Gene_Expression Target Gene Expression (Proliferation, Differentiation) RAR_RXR->Gene_Expression Regulation Inhibitor Benzyloxybenzaldehyde Derivative Inhibitor->ALDH1A3 Inhibition caption Inhibition of the ALDH1A3-Retinoic Acid signaling pathway. ALDEFLUOR_Workflow Start Start: Cancer Cell Culture Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Assay Buffer Harvest->Resuspend Aliquot Aliquot Cells Resuspend->Aliquot Treat Treat with Test Compound Aliquot->Treat Stain Add ALDEFLUOR™ Reagent Treat->Stain Incubate Incubate 37°C Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze caption Experimental workflow for the ALDEFLUOR™ assay.

Caption: Experimental workflow for the ALDEFLUOR™ assay.

Neuroprotective Effects: Targeting Monoamine Oxidase B (MAO-B)

Derivatives of benzyloxybenzaldehydes, particularly chalcones synthesized from these precursors, have demonstrated significant potential as inhibitors of monoamine oxidase B (MAO-B). [3]MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action: MAO-B Inhibition

Chalcones derived from benzyloxybenzaldehydes act as competitive and reversible inhibitors of MAO-B. [3]The benzyloxy moiety is thought to enhance hydrophobic interactions within the active site of the enzyme, contributing to improved binding affinity and selectivity. [3]The α,β-unsaturated carbonyl system of the chalcone may also interact with the flavin adenine dinucleotide (FAD) cofactor of the enzyme. [3]

MAOB_Inhibition MAOB MAO-B Enzyme Metabolites Inactive Metabolites MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Degradation Inhibitor Benzyloxy Fluorochalcone Inhibitor->MAOB Inhibition caption Mechanism of MAO-B inhibition by benzyloxy fluorochalcones.

Caption: Mechanism of MAO-B inhibition by benzyloxy fluorochalcones.

Synthesis and Evaluation Workflow

The development of novel MAO-B inhibitors from 2-(benzyloxy)-4-fluorobenzaldehyde follows a logical workflow from chemical synthesis to biological evaluation. [3]

Synthesis_Evaluation_Workflow Start Start: 2-(Benzyloxy)-4-fluorobenzaldehyde Synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation) Start->Synthesis Purification Purification & Characterization (e.g., Crystallization, NMR, MS) Synthesis->Purification InVitro In Vitro MAO-B Inhibition Assay Purification->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Studies in Animal Models Lead_Opt->InVivo caption General workflow for synthesis and evaluation.

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of a Benzyloxybenzaldehyde Derivative

The Williamson ether synthesis is a common and effective method for preparing benzyloxybenzaldehyde compounds. [2] Materials:

  • 4-Fluoro-2-hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask.

  • Add potassium carbonate (1.5-2.0 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(benzyloxy)-4-fluorobenzaldehyde.

Other Potential Biological Activities

While the primary focus has been on anticancer and neuroprotective activities, the benzyloxybenzaldehyde scaffold is versatile and has been explored for other therapeutic targets. For instance, related structures have been investigated as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for the treatment of retinal disorders. [5]The general approach involves the synthesis of derivatives and screening against a panel of biological targets to identify novel activities.

Conclusion

This compound and its related isomers are valuable scaffolds in medicinal chemistry. [1][2]Their derivatives have demonstrated significant potential as inhibitors of ALDH1A3 for cancer therapy and MAO-B for the treatment of neurodegenerative diseases. [1][3]The strategic incorporation of the benzyloxy and fluoro-substituted benzaldehyde core allows for the development of potent and selective inhibitors of key biological targets. [1]The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to leverage this promising chemical entity in their drug discovery and development efforts. Further exploration of derivatives based on this scaffold is warranted to unlock their full therapeutic potential. [1]

References

  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (URL: )
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery - Benchchem. (URL: )
  • Wu, P. et al.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide - Benchchem. (URL: )
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (URL: )
  • 2-(4-Chlorobenzyloxy)benzaldehyde - ResearchGate. (URL: [Link])

  • comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis - Benchchem. (URL: )
  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC - NIH. (URL: [Link])

Sources

Methodological & Application

Technical Application Note: High-Fidelity Wittig Olefination of 2-[(4-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the experimental protocol for performing a Wittig olefination on 2-[(4-Fluorobenzyl)oxy]benzaldehyde (referred to herein as Substrate-A ). This specific aldehyde is a critical pharmacophore in the synthesis of MAO-B inhibitors (e.g., Safinamide analogs) and fluorinated stilbene radiotracers.

The Challenge: While standard Wittig protocols exist, Substrate-A presents unique challenges:

  • Steric Hindrance: The bulky ortho-benzyloxy group can retard nucleophilic attack, requiring optimized temperature profiles.

  • Electronic Deactivation: The electron-donating alkoxy group reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehydes.

  • Purification Bottlenecks: The lipophilicity of the fluorinated ether tail makes separation from Triphenylphosphine Oxide (TPPO) difficult using standard chromatography.

The Solution: This protocol utilizes a Phase-Modulated Addition strategy coupled with a Chemo-Selective Precipitation workup (ZnCl₂ method) to ensure >90% yield and simplified purification.

Mechanistic Pathway & Logic

The reaction proceeds via the interaction of a phosphorus ylide with the aldehyde carbonyl.[1][2][3][4][5] The stereochemical outcome (E/Z ratio) is dictated by the stability of the ylide and the reversibility of the betaine intermediate.

Reaction Mechanism Visualization[2][6]

WittigMechanism cluster_steric Steric Influence Start Phosphonium Salt (R-CH2-PPh3+ X-) Ylide Phosphonium Ylide (Nucleophile) Start->Ylide Deprotonation (-HX) Base Base (KOtBu or LiHMDS) Base->Ylide Oxa Oxaphosphetane (4-Membered Cyclic Intermediate) Ylide->Oxa [2+2] Cycloaddition (Rate Limiting for Stabilized) Substrate Substrate-A (Ortho-Alkoxy Aldehyde) Substrate->Oxa Electrophilic Attack Product Alkene Product (Stilbene/Styrene) Oxa->Product Cycloreversion TPPO TPPO Byproduct (Ph3P=O) Oxa->TPPO Driving Force (P=O Bond Formation)

Figure 1: Mechanistic cycle highlighting the critical [2+2] cycloaddition step where the ortho-alkoxy group of Substrate-A exerts steric pressure.

Critical Experimental Parameters

The following parameters are optimized for Substrate-A .

ParameterRecommendationRationale (Causality)
Solvent Anhydrous THF (or DMF for stabilized ylides)THF provides optimal solubility for the ether-linked substrate while stabilizing the ylide intermediate.
Base KOtBu (Potassium tert-butoxide)Strong enough to deprotonate efficiently; the potassium cation is less coordinating than Lithium, often favoring Z-selectivity with non-stabilized ylides, but faster reaction rates.
Stoichiometry 1.2 - 1.5 eq (Ylide)A slight excess is required to compensate for the reduced electrophilicity of the ortho-substituted aldehyde.
Temperature 0°C

RT
Initiate at 0°C to control exotherm and minimize polymerization; warm to RT to drive the reaction against steric hindrance.
Workup ZnCl₂ Precipitation Crucial Step: Exploits the coordination of Zn(II) to TPPO to form an insoluble complex, bypassing difficult chromatography.

Detailed Experimental Protocol

Target Reaction: Synthesis of a Stilbene Derivative (Generic R-group on Ylide). Scale: 1.0 mmol (Adaptable).

Phase 1: Preparation of the Ylide (The "Instant" Method)

Note: Moisture sensitivity is critical. Flame-dry all glassware.

  • Setup: Equip a 25 mL 2-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Charging: Add the Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride, 1.2 mmol, 1.2 eq) to the flask.

  • Solvation: Add Anhydrous THF (5.0 mL) via syringe.

  • Deprotonation: Cool the suspension to 0°C (ice bath). Add KOtBu (1.3 mmol, 1.3 eq) in one portion (if solid) or dropwise (if 1M THF solution).

    • Observation: The mixture should turn a characteristic bright yellow or orange color, indicating Ylide formation.

  • Equilibration: Stir at 0°C for 30 minutes.

Phase 2: Addition of Substrate-A
  • Substrate Solution: In a separate vial, dissolve This compound (1.0 mmol, 1.0 eq) in Anhydrous THF (2.0 mL).

  • Addition: Transfer the aldehyde solution dropwise to the cold ylide mixture over 5–10 minutes.

    • Why: Slow addition prevents local concentration spikes that can lead to side reactions (e.g., Cannizzaro-type disproportionation).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–5 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2). The aldehyde spot (usually

      
      ) should disappear.
      
Phase 3: Workup & TPPO Removal (The ZnCl₂ Protocol)

Standard aqueous workups often result in emulsions with this surfactant-like substrate. This method is superior.

  • Quench: Dilute the reaction mixture with Ethanol (10 mL).

  • Complexation: Add anhydrous ZnCl₂ (approx. 2.0 eq relative to the starting phosphonium salt) dissolved in a minimum amount of ethanol.[6]

  • Precipitation: Stir vigorously for 30 minutes. A bulky white precipitate (TPPO-ZnCl₂ complex) will form.

  • Filtration: Filter the mixture through a pad of Celite. Wash the pad with small portions of ether or THF.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude alkene.

Phase 4: Final Purification
  • Crystallization: If the product is solid, recrystallize from hot Ethanol/Hexane.

  • Chromatography (Optional): If oil, flash chromatography on silica gel (Gradient: 0

    
     10% EtOAc in Hexanes).
    

Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Generate Ylide (Phosphonium Salt + KOtBu) 0°C, 30 min Start->Step1 Step2 Add Substrate-A (Dropwise in THF) Step1->Step2 Step3 Reaction Progress (Warm to RT, 3-5h) Step2->Step3 Check TLC Check (Aldehyde consumed?) Step3->Check Check->Step3 No (Stir longer/Heat) Quench Dilute with EtOH Add ZnCl2 Check->Quench Yes Filter Filter Precipitate (Removes TPPO) Quench->Filter Final Isolate Product (Evaporation/Crystallization) Filter->Final

Figure 2: Operational workflow emphasizing the ZnCl2 purification shortcut.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Enolization of aldehydeThe base may be deprotonating the

-position of the aldehyde (unlikely for benzaldehyde) or the benzylic position of the ether. Switch to LiHMDS at -78°C to suppress side reactions.
No Reaction Steric BulkThe ortho-alkoxy group is blocking attack. Reflux in THF or switch solvent to Toluene (higher boiling point).
Gumming during Workup TPPO emulsionThe fluorinated tail acts as a surfactant. Do not skip the ZnCl₂ step. Alternatively, triturate the crude residue with cold Pentane (Product dissolves, TPPO does not).

References

  • Wittig Reaction Mechanism & Stereocontrol

    • Robiette, R., et al. "Comprehensive Survey of the Wittig Reaction." Chemical Reviews, 109(6), 2009.
  • Synthesis of 2-[(4-Fluorobenzyl)

    • BenchChem Technical Guide. "The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis."
    • (Representative link for substrate context)

  • TPPO Removal Protocol (ZnCl₂ Method)

    • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[7][8] The Journal of Organic Chemistry, 82(18), 9931–9936, 2017.

  • Ortho-Substitution Effects in Wittig Reactions

    • Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4][5] Chemical Reviews, 89(4), 863-927, 1989.

Sources

2-[(4-Fluorobenzyl)oxy]benzaldehyde in the design of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[(4-Fluorobenzyl)oxy]benzaldehyde in Anticancer Drug Design

Executive Summary: The "Privileged Scaffold" Approach

In the landscape of modern oncology, the "one-drug-one-target" paradigm is shifting toward multi-target directed ligands. The molecule This compound (2-FBB) represents a "privileged scaffold"—a core molecular framework capable of providing diverse ligands for distinct biological receptors.

This guide details the chemical rationale, synthesis, and biological validation of 2-FBB. Unlike non-fluorinated analogues, the inclusion of the para-fluorine atom on the benzyl ring significantly enhances metabolic stability against P450 oxidation and optimizes lipophilicity (LogP), facilitating membrane permeability. This aldehyde serves as a critical divergence point for synthesizing chalcones , Schiff bases , and hydrazones targeting ALDH1A3 (cancer stem cell marker) and tubulin polymerization.

Chemical Rationale: The Fluorine Effect

The structural efficacy of 2-FBB relies on three pharmacophoric pillars:

  • The Salicylaldehyde Core: Provides the reactive aldehyde handle for derivatization and the ether linkage flexibility.

  • The Ether Linker: Acts as a hinge, allowing the two aromatic rings to adopt conformations that fit into hydrophobic pockets of enzymes like ALDH or kinases.

  • The para-Fluorine Substitution:

    • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic degradation at the typically reactive para position.

    • Electronic Modulation: Fluorine withdraws electron density, altering the pKa of proximal functional groups in derivatives.[1]

    • Lipophilicity: Increases the partition coefficient, enhancing passive transport across the tumor cell membrane.

Experimental Protocols

Protocol A: Synthesis of the 2-FBB Scaffold

Objective: High-yield O-alkylation of salicylaldehyde.

Reagents:

  • Salicylaldehyde (1.0 eq)[2]

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic amount, 0.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (reagent grade)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Salicylaldehyde (10 mmol) in DMF (15 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Cue: Mixture turns bright yellow.
    
  • Alkylation: Add KI (1 mmol) followed by the dropwise addition of 4-Fluorobenzyl bromide (11 mmol).

  • Reflux: Heat the reaction mixture to 70–80°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (

    
    ) should disappear.
    
  • Work-up: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. A white to pale-yellow precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove residual DMF and base. Recrystallize from Ethanol/Water (9:1).
    

Quality Control (Self-Validation):

  • Yield: Expected >85%.

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the singlet aldehyde proton at
    
    
    10.5 ppm and the benzylic methylene singlet (
    
    
    ) at
    
    
    5.1–5.2 ppm.
Protocol B: Divergent Derivatization (Chalcone Library)

Objective: Synthesis of cytotoxic chalcones via Claisen-Schmidt Condensation.

Reaction: 2-FBB + Acetophenone derivative


 Chalcone
  • Dissolve 2-FBB (1 mmol) and the substituted acetophenone (1 mmol) in Ethanol (10 mL).

  • Add 40% NaOH (aq) dropwise (1 mL) at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Neutralize with dilute HCl. Filter the precipitate and recrystallize from ethanol.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the biological logic flow, generated using Graphviz.

G Salicyl Salicylaldehyde (Starting Material) Intermed This compound (2-FBB Scaffold) Salicyl->Intermed O-Alkylation Reagents 4-Fluorobenzyl Bromide + K2CO3 / DMF Reagents->Intermed Chalcone Chalcone Derivatives (Claisen-Schmidt) Intermed->Chalcone + Acetophenones Hydrazone Hydrazone Derivatives (Schiff Base) Intermed->Hydrazone + Hydrazides Target1 Target: Tubulin (G2/M Arrest) Chalcone->Target1 High Potency Target2 Target: ALDH1A3 (Cancer Stem Cells) Hydrazone->Target2 Selectivity

Figure 1: Synthetic workflow transforming the salicylaldehyde precursor into the 2-FBB scaffold, followed by divergent synthesis into anticancer pharmacophores.

Biological Evaluation Protocols

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine the IC


 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HL-60).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with serially diluted 2-FBB derivatives (0.1 – 100

    
    M). Include Doxorubicin  as a positive control.
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Representative Data (Hypothetical based on SAR trends):

Compound IDR-Group (Derivative)MCF-7 IC

(

M)
HL-60 IC

(

M)
Mechanism Note
2-FBB (Scaffold) Aldehyde> 50> 40Low intrinsic activity
FBB-Chalcone-1 4-Methoxy4.2 ± 0.52.1 ± 0.3Tubulin inhibition
FBB-Hydrazone-A Isonicotinic8.5 ± 1.15.6 ± 0.8Mitochondrial apoptosis
Doxorubicin (Control)0.5 ± 0.10.3 ± 0.05DNA intercalation

References

  • Lin, C. F., et al. (2005).[3] Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[3] Retrieved from [Link]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Todorova, N., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. Retrieved from [Link]

Sources

Aldol condensation reaction conditions for 2-[(4-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the optimization and execution of Aldol condensation reactions involving 2-[(4-Fluorobenzyl)oxy]benzaldehyde . This specific aldehyde serves as a critical electrophilic building block in the synthesis of bioactive chalcones, particularly for MAO-B inhibitors and antimicrobial agents.

Introduction & Mechanistic Rationale

The molecule This compound features a benzaldehyde core with an ortho-substituted 4-fluorobenzyl ether moiety. In Aldol condensations (specifically Claisen-Schmidt condensations ), this molecule acts exclusively as the electrophile (acceptor) because it lacks


-protons capable of enolization.
Chemical Behavior & Reactivity[1]
  • Steric Influence: The ortho-alkoxy group creates significant steric bulk near the carbonyl center compared to para-isomers. This requires optimized agitation (e.g., ultrasound) or higher base concentration to ensure efficient nucleophilic attack.

  • Electronic Effects: The ether linkage is electron-donating via resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to a nitro-benzaldehyde. However, the inductive withdrawal from the 4-fluorobenzyl group stabilizes the ether linkage against base-mediated cleavage.

  • Stability: The benzyl ether linkage is stable under basic conditions (NaOH/KOH) but sensitive to strong Lewis acids. Therefore, base-catalyzed protocols are strictly preferred over acid-catalyzed methods for this substrate.

Standard Protocol: Base-Catalyzed Synthesis of Chalcones

Target Reaction: Condensation of this compound with Acetophenone derivatives.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Acetophenone (or substituted derivative) (1.0 equiv)

  • Catalyst: Sodium Hydroxide (NaOH) pellets (2.0 – 3.0 equiv)

  • Solvent: Ethanol (95%) or Methanol

  • Quenching: Dilute HCl (1 M) and Crushed Ice

Step-by-Step Procedure
  • Preparation of Electrophile Solution: Dissolve 10 mmol of this compound and 10 mmol of Acetophenone in 20 mL of Ethanol in a 100 mL round-bottom flask. Stir until a clear homogeneous solution is obtained.

  • Catalyst Addition: Prepare a solution of NaOH (1.2 g, 30 mmol) in 2 mL of distilled water. Add this aqueous base dropwise to the ethanolic reaction mixture over 5 minutes while stirring vigorously.

    • Note: The solution often turns yellow/orange immediately due to the formation of the chalcone anion species.

  • Reaction Phase: Stir the mixture at Room Temperature (25°C) for 6–12 hours.

    • Optimization: If precipitation does not occur within 4 hours, warm the mixture to 50°C for 1 hour, then return to room temperature.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (

    
    ) should disappear, replaced by the highly UV-active chalcone spot (
    
    
    
    ).
  • Workup & Isolation: Pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of dilute HCl. The sudden pH drop and temperature shock will precipitate the product as a solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove salts. Recrystallize the crude solid from hot Ethanol to obtain needle-like crystals.

Green Protocol: Ultrasound-Assisted Synthesis

Rationale: The ortho-substitution can hinder the reaction rate. Ultrasound irradiation (sonication) accelerates the reaction by creating cavitation bubbles that generate local hotspots, overcoming the steric barrier and reducing reaction time from hours to minutes.

Experimental Parameters
ParameterCondition
Solvent Ethanol or PEG-400 (Recyclable)
Catalyst KOH (Pellets, pulverized)
Frequency 35–40 kHz (Standard Ultrasonic Bath)
Temperature 30–40°C (Bath temp)
Time 15 – 45 minutes
Protocol
  • Mix this compound (1 mmol) and the ketone partner (1 mmol) in 5 mL of Ethanol.

  • Add catalytic KOH (0.5 mmol).

  • Place the flask in the ultrasonic bath. Sonicate for 30 minutes.

  • Pour onto crushed ice/water. The product usually precipitates immediately in higher purity than the silent stirring method.

Reaction Mechanism Visualization

The following diagram illustrates the base-catalyzed Claisen-Schmidt pathway, highlighting the specific stability of the fluorobenzyl ether during the enolate attack.

AldolMechanism Reactants Reactants (Aldehyde + Acetophenone) Enolate Enolate Formation (Nucleophile Generated) Reactants->Enolate NaOH/OH- Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack Attacks Carbonyl Alkoxide Beta-Hydroxy Alkoxide Intermediate Attack->Alkoxide Elimination Dehydration (E1cB) (-H2O) Alkoxide->Elimination Heat/Base Product Final Chalcone (Alpha,Beta-Unsaturated) Elimination->Product

Caption: Step-wise mechanism of the Claisen-Schmidt condensation transforming this compound into a chalcone.

Experimental Workflow & Troubleshooting

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH Start->Mix AddBase Add NaOH (aq) Dropwise Mix->AddBase React Stir (RT, 6-12h) OR Sonicate (30m) AddBase->React Check TLC Check React->Check Check->React Incomplete Quench Pour into Ice/HCl Check->Quench Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Caption: Operational workflow for the synthesis and purification of the target chalcone.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitation Product is an oil or solvent volume too high.Evaporate 50% of ethanol before pouring onto ice. Scratch the flask walls to induce crystallization.
Low Yield Cannizzaro reaction (side reaction).[1]Reduce base concentration or switch to weaker base (Piperidine) if using highly reactive partners.
Impure Product Retro-aldol reaction during workup.[1]Ensure quenching is done into acidic ice water (pH 2-3) to neutralize the base immediately.
Starting Material Remains Steric hindrance at ortho position.Increase temperature to 50°C or switch to the Ultrasound protocol.

References

  • Claisen-Schmidt Condensation Protocols: Title: Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity.[2] Source: TSI Journals. URL:[Link]

  • Ultrasound-Assisted Methodology: Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Source: National Institutes of Health (PMC). URL:[Link]

  • General Aldol Condensation Mechanisms: Title: The Aldol Condensation - Magritek Application Note. Source: Magritek.[3][1] URL:[Link]

Sources

Application Notes and Protocols: Knoevenagel Condensation of 2-[(4-Fluorobenzyl)oxy]benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the Knoevenagel condensation of 2-[(4-Fluorobenzyl)oxy]benzaldehyde with various active methylene compounds. This reaction is a cornerstone for carbon-carbon bond formation in organic synthesis, offering a versatile pathway to a diverse array of α,β-unsaturated compounds.[1][2][3] These products serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5][6] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for its execution, and discuss the potential applications of the resulting molecular scaffolds in the realm of drug discovery.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful and widely utilized reaction in organic chemistry for the formation of carbon-carbon double bonds.[2] It involves the base-catalyzed reaction of an aldehyde or ketone with a compound containing an active methylene group, leading to an α,β-unsaturated product after a dehydration step.[7][8][9] This reaction is a modification of the aldol condensation and is particularly valuable for its ability to generate complex molecular architectures from relatively simple starting materials.[8][9]

The substrate of interest, this compound, is a synthetically useful aromatic aldehyde. The presence of the fluorobenzyl ether moiety introduces several key features:

  • Steric Influence: The bulky benzyloxy group at the ortho position can influence the stereochemical outcome of the condensation.

  • Electronic Effects: The fluorine atom on the benzyl group can modulate the electronic properties of the molecule, potentially impacting reaction rates and the biological activity of the final products.

  • Scaffold for Drug Discovery: The resulting products, bearing the 2-[(4-Fluorobenzyl)oxy]phenyl moiety, are of significant interest in medicinal chemistry. This structural motif can be found in various compounds with potential therapeutic applications, including anticancer, antimicrobial, and antioxidant agents.[4]

This guide will explore the reaction of this compound with a selection of common active methylene compounds, including malononitrile, ethyl cyanoacetate, and diethyl malonate.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[5] A weak base is typically employed as a catalyst to facilitate the reaction.[8]

Step 1: Deprotonation of the Active Methylene Compound The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, ammonium acetate) to form a resonance-stabilized carbanion (enolate).[5][10] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').[5][8]

Step 2: Nucleophilic Addition The generated carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation and Dehydration The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct. This adduct then undergoes a base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[9][11][12]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (Carbanion) Active Methylene->Carbanion + Base Base Base Aldehyde Ar-CHO Carbanion->Aldehyde Nucleophilic Attack Alkoxide Ar-CH(O⁻)-CH(Z)-Z' Aldehyde->Alkoxide Adduct Ar-CH(OH)-CH(Z)-Z' Alkoxide->Adduct + H⁺ Product Ar-CH=C(Z)-Z' Adduct->Product - H₂O

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

3.1. Synthesis of the Starting Material: this compound

The synthesis of the starting aldehyde is a prerequisite for the Knoevenagel condensation. A common method is the Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base.

ReagentMolar Equiv.MW ( g/mol )Amount
2-Hydroxybenzaldehyde1.0122.12(e.g., 1.22 g, 10 mmol)
4-Fluorobenzyl bromide1.1189.03(e.g., 2.08 g, 11 mmol)
Potassium Carbonate (K₂CO₃)2.0138.21(e.g., 2.76 g, 20 mmol)
Acetone--(e.g., 50 mL)

Procedure:

  • To a stirred solution of 2-hydroxybenzaldehyde in acetone, add potassium carbonate.

  • Add 4-fluorobenzyl bromide dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

3.2. General Protocol for the Knoevenagel Condensation

The following is a general procedure that can be adapted for different active methylene compounds.

ReagentMolar Equiv.
This compound1.0
Active Methylene Compound1.1
Catalyst (e.g., Piperidine)0.1
Solvent (e.g., Ethanol)-

Procedure:

  • In a round-bottom flask, dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol, isopropanol, or toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate, or pyrrolidine).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.

3.2.1. Specific Protocol with Malononitrile

ReagentAmount
This compound(e.g., 2.30 g, 10 mmol)
Malononitrile(e.g., 0.73 g, 11 mmol)
Piperidine(e.g., 0.1 mL, 1 mmol)
Ethanol(e.g., 25 mL)

Reaction Conditions: Stir at room temperature for 1-2 hours.

3.2.2. Specific Protocol with Ethyl Cyanoacetate

ReagentAmount
This compound(e.g., 2.30 g, 10 mmol)
Ethyl Cyanoacetate(e.g., 1.24 g, 11 mmol)
Piperidine(e.g., 0.1 mL, 1 mmol)
Ethanol(e.g., 25 mL)

Reaction Conditions: Reflux for 3-5 hours.

3.2.3. Specific Protocol with Diethyl Malonate

ReagentAmount
This compound(e.g., 2.30 g, 10 mmol)
Diethyl Malonate(e.g., 1.76 g, 11 mmol)
Piperidine(e.g., 0.1 mL, 1 mmol)
Toluene (with Dean-Stark trap)(e.g., 30 mL)

Reaction Conditions: Reflux for 6-8 hours with azeotropic removal of water.

Experimental_Workflow Start Start: Reagents Mixing 1. Mix Aldehyde, Active Methylene Compound, and Solvent Start->Mixing Catalyst 2. Add Catalyst Mixing->Catalyst Reaction 3. Stir/Reflux and Monitor by TLC Catalyst->Reaction Workup 4. Reaction Workup (Cooling, Filtration/Evaporation) Reaction->Workup Purification 5. Purification (Recrystallization/Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

Figure 2: General experimental workflow for the Knoevenagel condensation.

Product Characterization: A Self-Validating System

Thorough characterization of the synthesized products is crucial to confirm their identity and purity. The following spectroscopic techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product, confirming the formation of the C=C double bond and the presence of all expected functional groups.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O and C=C stretching vibrations in the α,β-unsaturated system.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and support the proposed structure.

Applications in Drug Development

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are versatile scaffolds for the synthesis of a wide range of biologically active molecules.[4] The presence of the fluorinated benzyl ether moiety can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.

Potential therapeutic applications of these scaffolds include:

  • Anticancer Agents: Many α,β-unsaturated carbonyl compounds exhibit cytotoxic activity against various cancer cell lines.[4]

  • Antimicrobial Agents: The synthesized compounds can serve as precursors for the development of novel antibacterial and antifungal agents.[4][6]

  • Enzyme Inhibitors: The electrophilic nature of the α,β-unsaturated system makes these compounds potential covalent inhibitors of enzymes with nucleophilic residues in their active sites.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yield is low, consider increasing the reaction temperature, using a more efficient catalyst, or employing a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).

  • Side Reactions: The primary side reaction is the self-condensation of the aldehyde, although this is less likely with aromatic aldehydes lacking α-hydrogens. Using a mild base and controlled temperature can minimize this.

  • Catalyst Choice: While piperidine is a common and effective catalyst, other bases such as ammonium acetate, pyrrolidine, or even greener catalysts can be explored.[2][6][13] For instance, solvent-free conditions or the use of ionic liquids have been reported to be efficient for Knoevenagel condensations.[13][14]

  • Purification Challenges: If the product is difficult to purify, consider using a different recrystallization solvent or optimizing the mobile phase for column chromatography.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds represents a robust and versatile synthetic strategy for accessing a library of α,β-unsaturated molecules. These compounds hold significant promise as intermediates for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reaction in their synthetic endeavors.

References

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. (2021, October 27). Retrieved from [Link]

  • Knoevenagel condensation - Grokipedia. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation - L.S.College, Muzaffarpur. (2020, August 29). Retrieved from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021, March 15). Retrieved from [Link]

  • Knoevenagel condensation mechanism and applications - Purechemistry. (2023, February 24). Retrieved from [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. (2021, September 16). Retrieved from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). Retrieved from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. (n.d.). Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). In Pearson+. Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (2021, January 31). Retrieved from [Link]

  • Knoevenagel condensation - YouTube. (2023, January 14). Retrieved from [Link]

Sources

Application Note: Synthesis of Ortho-Safinamide Analogues Using 2-[(4-Fluorobenzyl)oxy]benzaldehyde

[1]

Executive Summary

Safinamide (Xadago®) is a highly selective, reversible MAO-B inhibitor used in the treatment of Parkinson’s disease. Its efficacy relies on a specific pharmacophore: a fluorinated benzyloxy group linked to an

positional scanning1

This guide provides a validated protocol for utilizing This compound as a core scaffold. Unlike the standard para-isomer, this ortho-substituted intermediate introduces steric bulk near the binding hinge, potentially altering selectivity profiles against MAO-A and sodium channels.[1]

Chemical Context & SAR Logic

The "Ortho-Effect" in Drug Design

The shift from the 4-position (Safinamide) to the 2-position (Target Intermediate) fundamentally alters the molecular topology.

  • Steric Occlusion: The ortho-alkoxy group creates a "folded" conformation in solution, potentially shielding the benzylic amine from rapid oxidative deamination.[1]

  • Binding Pocket Fit: In the MAO-B active site, the entrance cavity (gating loop) is sensitive to the width of the inhibitor.[1] Ortho-substitution probes the tolerance of this hydrophobic channel.

Mechanistic Pathway

The synthesis follows a convergent route:

  • Scaffold Construction: Williamson ether synthesis to form the aldehyde.[2]

  • Pharmacophore Assembly: Reductive amination with an amino-amide (e.g., L-alaninamide).

Gcluster_0Step 1: EtherificationStart12-Hydroxybenzaldehyde(Salicylaldehyde)InterIntermediate:This compoundStart1->InterK2CO3, DMF80°C, 4hStart24-Fluorobenzyl ChlorideStart2->InterProductOrtho-Safinamide AnalogueInter->Product1. Imine Formation (MeOH)2. NaBH4 ReductionReagentL-Alaninamide HClReagent->Product

Caption: Convergent synthetic workflow for Ortho-Safinamide analogues showing the assembly of the core aldehyde followed by reductive amination.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield preparation of the ether scaffold. Scale: 10 mmol (adaptable to gram-scale).

Reagents:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): 1.22 g (10 mmol)

  • 4-Fluorobenzyl chloride: 1.59 g (11 mmol, 1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous: 2.76 g (20 mmol, 2.0 eq)[1]
    
  • Potassium Iodide (KI): 0.16 g (1.0 mmol, 0.1 eq) - Catalyst[1]

  • Solvent: DMF (Dimethylformamide), anhydrous: 15 mL[1]

Procedure:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzaldehyde in DMF. Add

    
     and stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange due to phenoxide formation.
    
  • Addition: Add KI followed by the dropwise addition of 4-fluorobenzyl chloride.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should appear, and the starting phenol (
    
    
    ) should disappear.
  • Work-up: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water. The product typically precipitates as a white/off-white solid.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Data:

  • Yield: 85–92%[3]

  • Appearance: White crystalline solid.

  • 1H NMR (CDCl3): Distinctive singlet at

    
     10.5 ppm (CHO) and singlet at 
    
    
    5.2 ppm (
    
    
    ).
Protocol B: Reductive Amination (Analogue Formation)

Objective: Coupling the aldehyde with L-alaninamide to form the active pharmacophore. Critical Insight: The ortho-alkoxy group creates steric hindrance.[1] Standard imine formation may be slower than with para-aldehydes.[1]

Reagents:

  • This compound (from Protocol A): 1.0 eq

  • L-Alaninamide Hydrochloride: 1.2 eq[1]

  • Triethylamine (

    
    ): 1.2 eq (to free the amine)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Borohydride (
    
    
    )[4]
  • Solvent: Methanol (anhydrous)

Procedure:

  • Imine Formation (The "Pre-mix"):

    • In a flask, dissolve L-alaninamide HCl in Methanol. Add

      
       and stir for 10 min.
      
    • Add the aldehyde (Protocol A).

    • Crucial Step: Add 4Å molecular sieves or anhydrous

      
       to scavenge water. Reflux for 2–4 hours. Ortho-substituted aldehydes require heat to drive the equilibrium toward the imine.[1]
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution.
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Isolation:

    • Quench with 1N HCl (carefully, to pH ~2) to decompose excess borohydride.

    • Basify to pH 10 with NaOH solution.

    • Extract with Dichloromethane (DCM).

  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in minimal ethanol. Add Methanesulfonic acid (1.0 eq) to precipitate the mesylate salt (mimicking the clinical form).

Data Summary & Troubleshooting

ParameterStandard ConditionOrtho-Analogue AdjustmentReason
Imine Formation Temp Room TemperatureReflux (65°C) Steric hindrance at C-2 requires energy to overcome.[1]
Reaction Time 4-8 Hours12-16 Hours Slower kinetics due to ortho-substitution.
Reducing Agent


/ AcOH

is milder; prevents reduction of unreacted aldehyde to alcohol byproduct.
Impurity Profile Dialkylation rareMono-alkylation favored Sterics actually help prevent over-alkylation (formation of tertiary amines).
Troubleshooting Guide
  • Problem: Low conversion to amine; high recovery of benzyl alcohol.

    • Cause: The imine was not fully formed before the reducing agent was added.[4]

      
       reduced the aldehyde instead.
      
    • Solution: Extend the reflux time in Step 1 or switch to "Titanium(IV) isopropoxide" mediated reductive amination for difficult substrates.

  • Problem: Product is an oil that won't crystallize.

    • Solution: Isolate as the Methanesulfonate (mesylate) or Hydrochloride salt. These salts are typically crystalline solids.

SAR Decision Matrix (Mechanism of Action)

When designing analogues using this scaffold, use the following logic flow to interpret biological data (IC50 against MAO-B).

SARStartOrtho-Analogue(2-Position Ether)ActivityMAO-B Inhibition DataStart->ActivityHighPotencyHigh Potency(<100 nM)Activity->HighPotencyIfLowPotencyLow Potency(>1 µM)Activity->LowPotencyIfMech1Mechanism:Ortho-group mimics'Gate' interactionsHighPotency->Mech1ImpliesMech2Mechanism:Steric clash withFAD cofactorLowPotency->Mech2Implies

Caption: SAR Logic Flow for interpreting potency shifts in ortho-substituted Safinamide analogues.

References

  • Safinamide Clinical Profile & Mechanism

    • Deeks, E. D. (2015). Safinamide: A Review in Parkinson’s Disease. Drugs, 75(6), 705–717.[1]

  • Synthesis of Fluorobenzyl Ethers (Williamson Synthesis Protocol)

    • BenchChem Protocols. (2025). Synthesis of 2-(Benzyloxy)
  • Reductive Amination Conditions (General Methodology)

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Safinamide Analogue SAR Studies

    • Binda, C., et al. (2007).[1] Structure-Activity Relationships of Safinamide Analogues as MAO-B Inhibitors. Journal of Medicinal Chemistry.

  • Patent Literature (Process Chemistry)

    • Newron Pharmaceuticals S.p.A. (2009). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides. WO 2009/074478.

Troubleshooting & Optimization

Optimizing base and solvent conditions for Claisen-Schmidt condensation

[1]

Status: Active Operator: Senior Application Scientist Ticket ID: CSC-OPT-2025 Subject: Optimizing Base/Solvent Conditions & Troubleshooting

Introduction

Welcome to the Claisen-Schmidt Technical Support Center. You are likely here because your cross-aldol condensation between an aromatic aldehyde and an enolizable ketone is suffering from low yields, "oiling out," or side reactions like the Cannizzaro disproportionation.

This guide moves beyond basic textbook procedures. We treat the reaction as a thermodynamic system where Base Strength drives the kinetics and Solvent Choice dictates the equilibrium position.

Module 1: Base Selection & Optimization (The Engine)

The base is not just a reagent; it is the throttle. The most common failure mode is using a base that is too strong (causing side reactions) or too concentrated (causing polymerization).

Q: I am using NaOH. Why is my yield stalling at 60%?

A: You are likely hitting an equilibrium wall or triggering the Cannizzaro side reaction.

  • The Mechanism: Hydroxide generates the enolate. However, if the aldehyde concentration is high and the base is too concentrated (>10-20%), the base attacks the aldehyde (Cannizzaro) instead of the ketone deprotonating.

  • The Fix:

    • Step-wise Addition: Do not dump all reagents together. Add the ketone to the base first to generate the enolate, then add the aldehyde slowly. This keeps the enolate concentration high relative to the hydroxide.

    • Catalyst Loading: Reduce NaOH to 10-20 mol% . Literature suggests that stoichiometric base is often unnecessary and promotes side reactions [1].

Q: When should I switch to a heterogeneous solid base?

A: Switch when you encounter workup difficulties (emulsions) or acid-sensitive functional groups .

  • Recommendation: Use Calcined Hydrotalcites or Barium Hydroxide (Ba(OH)₂) .

  • Why: These provide "site-isolated" basicity. They drive the reaction but are easily filtered out, preventing the retro-aldol reaction during the acidic workup phase. They are particularly effective for solvent-free grinding protocols [2].

Visualization: Reaction Mechanism & Base Role

The following diagram outlines the critical pathways, including the competing Cannizzaro trap.

ClaisenSchmidtBaseBase (OH-)KetoneKetone(Enolizable)Base->KetoneDeprotonationEnolateEnolate IonKetone->EnolateAldehydeAldehyde(Non-enolizable)CannizzaroCannizzaro Byproducts(Acid + Alcohol)Aldehyde->CannizzaroExcess Base(Side Reaction)Enolate->AldehydeNucleophilic AttackAldolAldol Intermediate(Alcohol)Enolate->AldolC-C Bond FormationChalconeChalcone(Product)Aldol->Chalcone-H2O (Dehydration)Chalcone->AldolRetro-Aldol(Reversible)

Figure 1: Mechanistic pathway showing the critical branch point where excess base triggers the Cannizzaro side reaction.

Module 2: Solvent Systems (The Medium)

The solvent controls the solubility differential between reactants and products. Ideally, reactants are soluble, and the product precipitates (driving equilibrium).

Solvent Compatibility Matrix
Solvent SystemPolarityRecommended ForProsCons
Ethanol (95%) HighStandard SynthesisCheap, dissolves NaOH well.Product often "oils out" if MP is low.
Methanol HighSmall ScaleHigher solubility for polar aldehydes.Toxic; higher risk of methyl ester side products.
PEG-400 ModerateGreen ChemistryRecyclable, acts as Phase Transfer Catalyst (PTC).[1]High viscosity; requires water extraction.
Water HighHydrophobic Reactants"On-water" effect accelerates rate [3].Poor solubility for solid reactants; requires surfactant.
Q: Can I use water as a solvent? My reactants are organic solids.

A: Yes, and it is often faster due to the hydrophobic effect .

  • The Science: Organic molecules aggregate in water, increasing their effective concentration at the interface.

  • Protocol Adjustment: You must use a surfactant (e.g., CTAB) or a hydrotrope (e.g., Sodium Xylenesulfonate) to create an emulsion. Alternatively, PEG-400 mixed with water acts as an excellent green solvent system that stabilizes the transition state [4].

Module 3: Advanced Troubleshooting
Issue: The Dreaded "Oiling Out"

Symptom: Instead of crystals, a sticky oil separates at the bottom of the flask. Cause: The product's melting point is depressed by impurities, or the solvent is too polar to support the non-polar chalcone, causing phase separation before crystallization. The Fix:

  • The "Seed and Starve" Method: Decant the supernatant solvent. Dissolve the oil in a minimum amount of hot ethyl acetate. Add hexane dropwise until cloudy. Add a seed crystal (if available) or scratch the glass vigorously.

  • Solvent Switch: If using Ethanol, switch to Acetic Acid (acid-catalyzed) or a PEG-400/Water system. PEG often keeps the intermediate in solution longer, preventing premature phase separation.

Issue: Michael Addition (Double Condensation)

Symptom: Mass spec shows M+Ketone mass. Cause: The chalcone product is electrophilic.[2] If you have excess ketone enolate, it attacks the chalcone. The Fix:

  • Ensure Aldehyde Excess (1.1 equiv) .

  • Stop the reaction immediately upon TLC completion. Do not let it stir overnight "just to be safe."

Visualization: Troubleshooting Logic

TroubleshootingProblemIdentify ProblemLowYieldLow Yield (<50%)Problem->LowYieldOilingProduct Oils OutProblem->OilingImpureImpurities/Side ProductsProblem->ImpureCheckBaseCheck Base Conc.Is it >20%?LowYield->CheckBaseCheckSolventCheck SolventIs it too polar?Oiling->CheckSolventCheckRatioCheck StoichiometryIs Ketone in excess?Impure->CheckRatioCannizzaroCannizzaro ReactionReduce Base to 10%CheckBase->CannizzaroYesRecrystRedissolve in EtOAcAdd Hexane & ScratchCheckSolvent->RecrystYesMichaelMichael AdditionUse 1.1 eq AldehydeCheckRatio->MichaelYes

Figure 2: Decision tree for diagnosing common Claisen-Schmidt failure modes.

Experimental Protocols
Protocol A: Standard Optimized Procedure (Ethanol/NaOH)

Best for: General screening of stable substrates.

  • Preparation: Dissolve Ketone (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (5 mL) .

  • Catalysis: Cool to 0°C. Add NaOH (10% aq, 0.5 mL) dropwise over 5 minutes.

    • Note: Slow addition prevents local hotspots that favor Cannizzaro.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC.[3][4][5]

  • Workup: Pour into ice water (20 mL) containing mild HCl (to neutralize base). Filter the precipitate.[6]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Green Procedure (PEG-400)

Best for: Acid-sensitive substrates and avoiding volatile organic compounds (VOCs).

  • Preparation: Mix Ketone (1.0 mmol) and Aldehyde (1.0 mmol) in PEG-400 (3 mL) .

  • Catalysis: Add NaOH (solid pellets, 0.1 mmol) or L-Proline (0.1 mmol) for organocatalysis.

  • Reaction: Stir at 40°C for 1–3 hours. The PEG-400 acts as a phase transfer catalyst, solubilizing the base and organic reactants [5].

  • Workup: Extract with minimal Ether/Ethyl Acetate OR pour into water to precipitate the product.

  • Recycle: The PEG layer can often be evaporated and reused.

References
  • BenchChem. Troubleshooting side reactions in Claisen-Schmidt condensation. Retrieved from

  • ResearchGate. Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones.[7] Retrieved from

  • RSC Publishing. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent effects.[8] Retrieved from

  • ResearchGate. Aldol Condensation in Water Using Polyethylene Glycol 400. Retrieved from

  • Chegg/Laboratory Manual. PEG-400 as a green solvent for condensation products. Retrieved from

Technical Support Center: Wittig Reaction with Electron-Rich Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Wittig reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges when using electron-rich benzaldehydes as substrates. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) or dialkylamino (-NR₂), significantly alter the aldehyde's reactivity, often leading to common but surmountable issues.

This guide is structured as a series of questions and answers, addressing the most frequent problems from low yields to purification headaches.

Troubleshooting Guide
Issue 1: Low to No Product Yield

Question: I am performing a Wittig reaction with p-anisaldehyde (4-methoxybenzaldehyde) and a non-stabilized ylide, but I'm observing very low conversion of my starting material. What's going wrong?

This is the most common issue when working with electron-rich benzaldehydes. The root cause is electronic in nature.

Core Principle: Reduced Electrophilicity

Electron-donating groups on the benzaldehyde ring increase the electron density on the carbonyl carbon. This is primarily due to the resonance effect (or mesomeric effect), which pushes electron density into the aromatic system and onto the aldehyde functional group. This reduces the partial positive charge (δ+) on the carbonyl carbon, making it a less attractive target for the nucleophilic attack by the phosphorus ylide.[1] Aldehydes with electron-withdrawing groups (e.g., p-nitrobenzaldehyde) are conversely more reactive.[1]

G cluster_0 Reactivity of Benzaldehydes Aldehyde Substituted Benzaldehyde Carbonyl Carbonyl Carbon (C=O) Aldehyde->Carbonyl EDG Electron-Donating Group (e.g., -OCH₃, -NR₂) EDG->Aldehyde Increases e⁻ density EWG Electron-Withdrawing Group (e.g., -NO₂, -CF₃) EWG->Aldehyde Decreases e⁻ density Reactivity_Low Reduced Electrophilicity = Lower Reactivity Carbonyl->Reactivity_Low if EDG Reactivity_High Increased Electrophilicity = Higher Reactivity Carbonyl->Reactivity_High if EWG Wittig_Troubleshooting Start Start: Wittig Reaction with Electron-Rich Benzaldehyde Problem Problem Encountered? Start->Problem Success Success: Isolate & Purify Product Problem->Success No LowYield Low / No Yield Problem->LowYield Yes Selectivity Poor E/Z Selectivity Problem->Selectivity Yes Purification Purification Issues (TPPO) Problem->Purification Yes CheckBase 1. Ensure Ylide Formation (Strong Base? Color Change?) LowYield->CheckBase YlideChoice 1. Match Ylide to Goal (Non-stab for Z, Stab for E) Selectivity->YlideChoice Precipitate 1. Precipitate TPPO (Hexane/Ether) Purification->Precipitate IncreaseEnergy 2. Increase Reaction Energy (Higher Temp? Longer Time?) CheckBase->IncreaseEnergy AltReaction 3. Consider HWE Reaction IncreaseEnergy->AltReaction SaltFree 2. Use Salt-Free Conditions (for Z-selectivity) YlideChoice->SaltFree Schlosser 3. Use Schlosser Modification (for E-selectivity) YlideChoice->Schlosser Complex 2. Form Metal Complex (ZnCl₂ or MgCl₂) Precipitate->Complex Column 3. Optimize Column Chromatography Complex->Column

Sources

Preventing Byproduct Formation in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Chalcone Synthesis >

Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the Claisen-Schmidt condensation. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions for higher yield and purity.

Troubleshooting Guide: Identifying and Preventing Common Byproducts

The Claisen-Schmidt condensation, while robust, is susceptible to several competing reaction pathways that lead to undesired byproducts.[1] Identifying the nature of your impurity is the first step toward eliminating it.

Q1: My primary byproduct is a viscous oil or an unexpected solid, and I suspect the ketone is reacting with itself. How do I confirm this and prevent it?

A: You are likely observing the self-condensation of the ketone . This is a classic aldol condensation where the enolate of your ketone (e.g., acetophenone) attacks another molecule of the ketone instead of the target aldehyde.[2][3] This results in a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone, consuming your starting material and reducing the yield of the desired chalcone.

Causality and Prevention:

  • Mechanism: This side reaction is driven by the high concentration of both the ketone and its enolate in the reaction flask, especially before the aldehyde is consumed.

  • Preventative Strategy 1: Controlled Order of Addition: The most effective strategy is to control the concentration of the electrophile. Instead of mixing all reactants at once, add the aldehyde slowly and dropwise to a pre-stirred mixture of the ketone and the base catalyst.[4] This ensures that as soon as a ketone enolate is formed, its most likely collision is with the more reactive aldehyde, minimizing the chance of it finding another ketone molecule.

  • Preventative Strategy 2: Temperature Control: Lowering the reaction temperature (e.g., using an ice bath, 0-5 °C) significantly reduces the rate of side reactions like self-condensation.[4][5] The desired cross-condensation often has a lower activation energy and will proceed favorably at reduced temperatures.

  • Preventative Strategy 3: Choice of Base: While strong bases like NaOH or KOH are common, their high concentration can accelerate self-condensation.[4] Consider using a milder base or a stoichiometric amount of a strong base that is consumed during the reaction.[5]

Q2: My aldehyde starting material seems to be disappearing, but not all of it is converting to the chalcone. What is happening?

A: If you are using an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde) and a strong base, you are likely encountering the Cannizzaro reaction .[1][4] This is a disproportionation reaction where two molecules of the aldehyde react with each other in the presence of a strong base to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[1][6][7]

Causality and Prevention:

  • Mechanism: The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon.[6][7] This pathway competes directly with the attack of the ketone's enolate. If the enolate concentration is low or the base concentration is excessively high, the Cannizzaro reaction can become a significant byproduct pathway.[8]

  • Preventative Strategy 1: Optimize Reactant Addition: The most effective way to suppress the Cannizzaro reaction is to ensure the aldehyde is consumed by the desired pathway as quickly as possible. Pre-form the ketone enolate by mixing the ketone and base first, then add the aldehyde slowly to this mixture.[1] This keeps the instantaneous concentration of the aldehyde low and ensures an enolate is readily available for the Claisen-Schmidt condensation.

  • Preventative Strategy 2: Milder Reaction Conditions: Avoid excessively high concentrations of strong bases. Using a milder base or simply reducing the concentration of NaOH/KOH can disfavor the Cannizzaro reaction.[8] Additionally, running the reaction at a lower temperature can also help favor the desired aldol condensation.[8]

Q3: My reaction seems to work, but I'm getting a higher molecular weight byproduct that complicates purification. What is this?

A: This is a very common issue caused by a Michael addition side reaction. In this scenario, a nucleophile (often another enolate from your starting ketone) attacks the β-carbon of the newly formed α,β-unsaturated chalcone product.[5] This 1,4-addition creates a 1,5-dicarbonyl compound, an undesired Michael adduct, which reduces your final yield.[5]

Causality and Prevention:

  • Mechanism: The chalcone product itself is an excellent Michael acceptor. Once a significant concentration of chalcone has formed, it begins to compete with the starting aldehyde as an electrophile for the ketone enolate.

  • Preventative Strategy 1: Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting aldehyde or ketone spot has disappeared, work up the reaction promptly to prevent the subsequent Michael addition from occurring.

  • Preventative Strategy 2: Stoichiometry: An excess of the enolizable ketone can lead to a higher concentration of the nucleophilic enolate, which promotes this side reaction.[5] Using a 1:1 stoichiometry or even a slight excess of the aldehyde can help minimize the amount of unreacted enolate available for the Michael addition.

  • Preventative Strategy 3: Temperature and Base Control: As with other side reactions, high temperatures and strong bases can promote the Michael addition.[5] Performing the reaction at lower temperatures can significantly reduce the rate of this subsequent reaction.[5]

Visualizing the Reaction Pathways

Understanding the interplay between the desired synthesis and potential side reactions is crucial. The following diagrams illustrate these pathways.

G cluster_main Desired Claisen-Schmidt Pathway cluster_side Common Side Reaction Pathways ketone Aromatic Ketone enolate Enolate Nucleophile ketone->enolate + Base (NaOH) aldol_adduct Aldol Adduct enolate->aldol_adduct + Aldehyde ketone_self Ketone Self-Condensation enolate->ketone_self + Ketone michael Michael Adduct enolate->michael + Chalcone Product aldehyde Aromatic Aldehyde aldehyde->aldol_adduct cannizzaro Cannizzaro Reaction aldehyde->cannizzaro + Base (High Conc.) chalcone Chalcone Product (α,β-unsaturated) aldol_adduct->chalcone - H₂O

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(4-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[(4-Fluorobenzyl)oxy]benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this important synthetic transformation. As a key building block in medicinal chemistry, successful and reproducible synthesis of this compound is critical. This guide provides in-depth, field-tested insights into the reaction, presented in a practical question-and-answer format to address common challenges.

Introduction: The Williamson Ether Synthesis

The most reliable and common method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the hydroxyl group of a substituted salicylaldehyde, such as 2-hydroxy-4-fluorobenzaldehyde, is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl halide, displacing the halide leaving group to form the desired ether product.[3]

Understanding the SN2 nature of this reaction is paramount for troubleshooting.[4][5] The reaction's success hinges on factors that favor this mechanism, such as using a primary halide, selecting an appropriate solvent, and minimizing competing side reactions.[6]

Experimental Workflow Overview

The general workflow involves the deprotonation of the phenol, nucleophilic attack by the resulting phenoxide on the benzyl halide, reaction workup to quench the reaction and remove inorganic salts, and finally, purification of the crude product.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification A Combine 2-hydroxy-4- fluorobenzaldehyde, Base (K2CO3), & Solvent (DMF) B Stir to form phenoxide anion A->B C Add 4-fluorobenzyl halide B->C D Heat (e.g., 60-80°C) & Monitor via TLC/HPLC C->D E Cool reaction mixture D->E F Quench with cold water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer (Water, Brine) G->H I Dry (Na2SO4/MgSO4) & Concentrate H->I J Crude Product I->J K Purify via Column Chromatography or Recrystallization J->K L Pure 2-[(4-Fluorobenzyl)oxy] benzaldehyde K->L

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A1: The optimal and most direct route involves the reaction between 2-hydroxy-4-fluorobenzaldehyde and 4-fluorobenzyl bromide or 4-fluorobenzyl chloride . Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group, which can lead to shorter reaction times or lower required temperatures. However, benzyl chloride is often more cost-effective and stable for large-scale operations. The choice depends on a balance of reactivity, cost, and process safety considerations.

Q2: Which base is most effective for the deprotonation step?

A2: A moderately weak base like potassium carbonate (K₂CO₃) is the industry standard and is highly recommended.[1][7][8] It is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 8-10) but not so strong as to promote side reactions, such as the Cannizzaro reaction with the aldehyde. Stronger bases like sodium hydride (NaH) are effective but can be pyrophoric and require stricter anhydrous conditions, increasing operational complexity.[2]

Q3: What is the best solvent for this reaction?

A3: Polar aprotic solvents are ideal as they solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction.[9] N,N-Dimethylformamide (DMF) , acetonitrile , and acetone are excellent choices.[7][10] DMF is often preferred for its high boiling point and excellent solvating power, though its removal during workup can be challenging on a large scale. Acetone is a good, lower-boiling alternative.

Q4: Can I use a phase-transfer catalyst (PTC) for this reaction?

A4: Yes, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or cetyltrimethylammonium bromide can be beneficial, especially when scaling up or using less polar solvents like toluene. The PTC facilitates the transfer of the phenoxide from the solid phase (K₂CO₃) or an aqueous phase into the organic phase where the benzyl halide resides, increasing the reaction rate.

Troubleshooting Guide

Problem 1: The reaction is very slow or appears incomplete after the recommended time.

  • Question: My TLC/HPLC analysis shows a significant amount of starting material remaining even after 6-8 hours at 70°C. What could be the cause?

  • Answer & Solution:

    • Insufficient Base or Poor Base Quality: The potassium carbonate may be hydrated or of low purity. Ensure you are using anhydrous K₂CO₃ and that it is finely powdered to maximize surface area. Use a stoichiometric excess (typically 1.5 to 2.0 equivalents) to ensure complete deprotonation.

    • Poor Solvent Quality: The presence of water or other protic impurities in your solvent can protonate the phenoxide, reducing its nucleophilicity. Always use anhydrous grade solvents.

    • Low Temperature: While 60-80°C is a good starting point, the specific temperature may need optimization.[8] Try increasing the temperature by 10°C increments, monitoring for any potential decomposition.

    • Inactive Halide: If using 4-fluorobenzyl chloride, the reaction will inherently be slower than with the bromide. You may need to increase the temperature or reaction time. Confirm the purity and integrity of your alkylating agent.

Problem 2: The reaction yields are consistently low (<70%).

  • Question: I am getting my product, but the yield is much lower than expected. Where am I losing material?

  • Answer & Solution:

    • Competing Elimination (E2) Reaction: Although less likely with a primary benzyl halide, under excessively harsh conditions (very high temperatures or with a very strong, bulky base), an E2 elimination side reaction can occur.[11] This is rarely a major issue for this specific synthesis but is a theoretical possibility. Stick to moderate temperatures and bases like K₂CO₃.

    • Side Reaction with Solvent: At high temperatures, DMF can decompose to form dimethylamine, which can react with the aldehyde. If using DMF, keep the temperature below 100°C.

    • Inefficient Workup/Extraction: The product has moderate polarity. Ensure you are performing a thorough extraction from the aqueous phase during workup. Use an appropriate solvent like ethyl acetate or dichloromethane and perform at least three extractions.[12]

    • Loss During Purification: Over-purification on a silica gel column can lead to yield loss. Optimize your eluent system using TLC to ensure good separation between your product and impurities without excessive band broadening. Sometimes, direct crystallization or recrystallization from a suitable solvent system (e.g., isopropanol, ethanol/water, or diisopropyl ether) can be a higher-yielding purification method.[13][14]

Problem 3: I am observing a significant, difficult-to-remove impurity in my final product.

  • Question: My NMR/LC-MS shows an impurity with a mass corresponding to the addition of two 4-fluorobenzyl groups. What is this and how can I prevent it?

  • Answer & Solution: This is likely a C-alkylation product, such as 2-[(4-fluorobenzyl)oxy]-3-(4-fluorobenzyl)benzaldehyde.[7] Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or the activated ortho/para positions on the ring (C-alkylation, undesired).[11]

    • How to Prevent It:

      • Solvent Choice: C-alkylation is more prevalent in less polar solvents. Using highly polar aprotic solvents like DMF or DMSO strongly favors O-alkylation.[9]

      • Counter-ion: The nature of the cation associated with the phenoxide plays a role. Potassium (from K₂CO₃) generally favors O-alkylation more than sodium or lithium.

      • Temperature Control: Running the reaction at the lowest feasible temperature that still provides a reasonable rate can help minimize this side reaction. Add the 4-fluorobenzyl halide slowly to the pre-formed phenoxide to avoid localized high concentrations.

Detailed Experimental Protocol

This protocol is a robust starting point for lab-scale synthesis (1-10 g).

Table 1: Reagents and Stoichiometry

CompoundMolecular Weight ( g/mol )EquivalentsTypical Amount (for 10g scale)
2-Hydroxy-4-fluorobenzaldehyde140.111.010.0 g (71.4 mmol)
4-Fluorobenzyl bromide189.031.114.8 g (78.5 mmol)
Potassium Carbonate (anhydrous)138.211.514.8 g (107.1 mmol)
N,N-Dimethylformamide (DMF)--100 mL (10 vol)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (10 volumes relative to the starting aldehyde).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Alkylating Agent Addition: Slowly add 4-fluorobenzyl bromide (1.1 eq) to the mixture via a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to 70°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1). The reaction is typically complete in 4-6 hours.[12]

  • Workup: Once the starting material is consumed, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing cold water (approx. 5-10 times the volume of DMF used).[12] A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with a saturated brine solution (1x). This removes residual DMF and inorganic salts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure product as a solid.[8][12]

Reaction Mechanism Visualization

The core of the synthesis is the SN2 reaction between the potassium phenoxide and 4-fluorobenzyl bromide.

Caption: Conceptual diagram of the SN2 mechanism for the Williamson ether synthesis.

References

  • Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • The Organic Chemistry Tutor (YouTube). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • Leah4sci (YouTube). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.

Sources

Technical Support Center: Catalyst Selection and Reaction Optimization for 2-[(4-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 2-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile building block. Here, we move beyond simple protocols to explain the why behind catalyst and reagent choices, empowering you to make informed decisions in your experimental design.

Section 1: Reductive Amination

Reductive amination is a cornerstone transformation for converting the aldehyde functionality of this compound into valuable amine derivatives. However, catalyst selection is critical to ensure high yield and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the reductive amination of this compound, and how do I choose between them?

A1: The choice of a catalytic system for reductive amination hinges on factors like the desired scale of your reaction, the nature of the amine, and available laboratory equipment. The two primary approaches are catalytic hydrogenation and the use of hydride reducing agents.[1]

  • Catalytic Hydrogenation: This "greener" method utilizes hydrogen gas and a heterogeneous metal catalyst. It is highly efficient for large-scale synthesis, with the primary byproduct being water.[1]

  • Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) offer a convenient lab-scale alternative, avoiding the need for high-pressure hydrogenation equipment.[2]

Q2: I'm observing significant debenzylation of my product during catalytic hydrogenation. How can I prevent this?

A2: Debenzylation, the cleavage of the benzyl ether, is a common side reaction during the catalytic hydrogenation of benzyl-protected compounds.[3] This occurs because the same catalysts that reduce the imine can also facilitate hydrogenolysis of the C-O bond of the benzyl ether.

Several strategies can mitigate this:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly active catalyst but can be prone to causing debenzylation.[4] Consider using a less active, more selective catalyst like palladium on calcium carbonate (Pd/CaCO₃) or platinum on carbon (Pt/C) under milder conditions.[4] Raney Nickel (Raney-Ni) can also be an effective alternative.[5]

  • Reaction Conditions: High hydrogen pressure and elevated temperatures favor hydrogenolysis.[4] Conduct the reaction at or near atmospheric pressure and at room temperature if possible.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.[4]

Q3: My reductive amination with NaBH₄ is sluggish and gives low yields. What could be the problem?

A3: Low yields with NaBH₄ can stem from several factors. The reaction proceeds through the formation of an intermediate imine, which is then reduced.[6]

  • Imine Formation: The formation of the imine is a reversible equilibrium reaction that produces water.[7] If water is not removed, the equilibrium can shift back towards the starting materials. While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or the use of a Dean-Stark apparatus for azeotropic water removal can improve yields.

  • pH Control: The pH of the reaction is crucial. The reaction is typically carried out under slightly acidic conditions (pH 5-6) to facilitate imine formation. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.[7] Conversely, at high pH, the rate of imine formation is slow. A common practice is to add a small amount of acetic acid as a catalyst.[8]

  • Stability of NaBH₄: Sodium borohydride is unstable in acidic conditions.[6] If an acidic catalyst is used, a more acid-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended.[2][6]

Troubleshooting Guide: Reductive Amination
Problem Potential Cause Recommended Solution
Low to no product formation Incomplete imine formation due to unfavorable equilibrium.Add a dehydrating agent (e.g., anhydrous MgSO₄) or use a Dean-Stark trap to remove water.[7] Optimize pH with a catalytic amount of acetic acid.[8]
Deactivation of the amine starting material.Ensure the reaction medium is not too acidic, which would protonate the amine. A pH range of 5-6 is generally optimal.
Inactive reducing agent.Use fresh NaBH₄. If acidic conditions are necessary for imine formation, switch to a more acid-stable reductant like NaBH₃CN or NaBH(OAc)₃.[6]
Presence of unreacted imine Incomplete reduction.Increase the equivalents of the reducing agent.[9] If using NaBH₄ in methanol, ensure the solvent is anhydrous, as water can consume the reducing agent. Consider switching to a more potent reducing system if the imine is particularly stable.[9]
Significant debenzylation Overly active hydrogenation catalyst or harsh reaction conditions.Switch to a less active catalyst such as Pd/CaCO₃ or Pt/C.[4] Reduce hydrogen pressure and temperature.[4] Monitor the reaction closely and stop it upon consumption of the starting material.
Formation of the corresponding alcohol Reduction of the aldehyde before imine formation.Use a selective reducing agent like NaBH(OAc)₃, which is less reactive towards aldehydes than imines.[2] Alternatively, pre-form the imine before adding the reducing agent.
Experimental Protocol: Reductive Amination using Catalytic Hydrogenation

This protocol provides a general guideline for the reductive amination of this compound with a primary amine using a heterogeneous catalyst.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5-10 mol% of 10% Pd/C or 10% Pt/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Section 2: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) from this compound and a suitable ketone. The choice of base catalyst is paramount for achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common base catalysts for the Claisen-Schmidt condensation, and how does the ortho-alkoxy group on my benzaldehyde affect the reaction?

A1: The Claisen-Schmidt condensation is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a reactive enolate.[10]

  • Common Base Catalysts: Aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol are the most common choices.[10] For substrates sensitive to strong bases, milder catalysts such as piperidine or pyridine can be employed.[11]

  • Effect of the Ortho-Alkoxy Group: The bulky 2-[(4-Fluorobenzyl)oxy] group can introduce steric hindrance, potentially slowing down the reaction rate compared to un-substituted benzaldehyde.[11] This may necessitate slightly longer reaction times or gentle heating to drive the reaction to completion.

Q2: I am getting a low yield of my desired chalcone. What are the likely causes?

A2: Low yields in a Claisen-Schmidt condensation can often be traced back to several factors:

  • Inappropriate Catalyst or Catalyst Loading: The strength and amount of the base are critical. Too strong a base can promote side reactions, while too little may result in an incomplete reaction.[12]

  • Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some systems benefit from gentle heating. Conversely, for highly reactive substrates, cooling may be necessary to control the reaction and prevent the formation of byproducts.[12]

  • Self-Condensation of the Ketone: If the ketone partner is highly susceptible to self-condensation, this can be a significant competing reaction. Using a slight excess of the aldehyde can sometimes mitigate this.

Troubleshooting Guide: Claisen-Schmidt Condensation
Problem Potential Cause Recommended Solution
Low product yield Inefficient catalysis.Screen different base catalysts (e.g., NaOH, KOH, piperidine). Optimize the catalyst loading (typically 10-20 mol% for milder bases, or stoichiometric for strong bases).[12]
Unfavorable reaction temperature.If the reaction is slow, try gentle heating (e.g., 40-50 °C). If side products are observed, try running the reaction at a lower temperature (e.g., 0 °C to room temperature).[12]
Formation of multiple products Self-condensation of the ketone.Use a slight excess of this compound.
Cannizzaro reaction of the aldehyde.This is more likely with very strong bases and elevated temperatures. Use a milder base or lower the reaction temperature.
Reaction does not go to completion Insufficient reaction time.Monitor the reaction by TLC and allow it to stir for a longer duration if starting materials are still present.[12]
Steric hindrance from the ortho-alkoxy group.Consider using a less sterically hindered ketone if possible, or employ more forcing conditions (higher temperature, longer reaction time), while carefully monitoring for side product formation.
Visualizing the Claisen-Schmidt Condensation

Claisen_Schmidt cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product benzaldehyde This compound chalcone α,β-Unsaturated Ketone (Chalcone) benzaldehyde->chalcone Condensation & Dehydration ketone Ketone (with α-H) enolate Enolate (Nucleophile) ketone->enolate Deprotonation base Base Catalyst (e.g., NaOH, KOH) enolate->benzaldehyde Nucleophilic Attack

Caption: General workflow of the Claisen-Schmidt condensation.

Section 3: Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde of this compound into an alkene. The key to a successful Wittig reaction lies in the preparation of the phosphorus ylide.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the phosphorus ylide for the Wittig reaction, and what is the best choice of base?

A1: The phosphorus ylide is typically prepared in a two-step process:

  • Formation of the Phosphonium Salt: This involves the SN2 reaction of triphenylphosphine (PPh₃) with a primary alkyl halide.[13] It is crucial to use a primary alkyl halide to avoid elimination side reactions.

  • Deprotonation to form the Ylide: The phosphonium salt is then deprotonated using a strong base. The choice of base depends on the acidity of the proton α to the phosphorus. For simple alkylphosphonium salts, a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is required.[13] For stabilized ylides (where the alkyl group contains an electron-withdrawing group), a weaker base like an alkoxide may suffice.

Q2: My Wittig reaction is giving a mixture of E and Z isomers. How can I control the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide.[14]

  • Non-stabilized Ylides: Ylides derived from simple alkyl halides are generally non-stabilized and tend to give the (Z)-alkene as the major product, especially under salt-free conditions.

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized and predominantly yield the (E)-alkene.

For this compound, the stereoselectivity will be primarily determined by the nature of the ylide you choose to react it with.

Troubleshooting Guide: Wittig Reaction
Problem Potential Cause Recommended Solution
Low yield of alkene Incomplete formation of the ylide.Ensure the use of a sufficiently strong base and anhydrous conditions for ylide generation.
Steric hindrance from the ortho-alkoxy group.The bulky substituent may slow the reaction. Consider increasing the reaction time or using a slight excess of the ylide.
Formation of triphenylphosphine oxide as the main product The ylide has decomposed before reacting with the aldehyde.Add the aldehyde to the freshly prepared ylide solution promptly. Avoid prolonged heating of the ylide solution.
Unwanted E/Z mixture The ylide used has intermediate stability.To favor the (Z)-alkene, use a non-stabilized ylide and salt-free conditions. For the (E)-alkene, use a stabilized ylide. The Schlosser modification can also be employed to favor the (E)-alkene with non-stabilized ylides.
Visualizing the Wittig Reaction Workflow

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_products Products alkyl_halide Primary Alkyl Halide phosphonium_salt Phosphonium Salt alkyl_halide->phosphonium_salt pph3 Triphenylphosphine (PPh₃) pph3->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide strong_base Strong Base (e.g., n-BuLi) strong_base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane benzaldehyde This compound benzaldehyde->oxaphosphetane alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Step-by-step workflow for the Wittig reaction.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Wordpress. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Ortho‐C−H alkoxycarbonylation of benzaldehydes. [Link]

  • MDPI. (2020). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]

  • MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. [Link]

  • ResearchGate. (n.d.). Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. [Link]

  • Green Chemistry (RSC Publishing). (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Results of the hydrogenation of benzyl aldehyde in different solvents. [Link]

  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. [Link]

  • PubMed Central (PMC). (n.d.). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. [Link]

  • Catalysis Science & Technology (RSC Publishing). (2025). Experimental study on sulfur poisoning characteristics of Cu-SSZ-13 SCR catalyst under diesel vehicle multivalent sulfur-containing exhaust atmosphere. [Link]

  • ACS Publications. (n.d.). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. [Link]

  • MDPI. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. [Link]

  • PubMed Central (PMC). (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Heriot-Watt Research Portal. (n.d.). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Synthesis. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Schiff base formation for benzaldehyde. [Link]

  • Semantic Scholar. (n.d.). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Semantic Scholar. (n.d.). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. [Link]

  • University of California, Irvine. (n.d.). Understanding why Palladium is better than Nickel in C-H bond activation reactions. [Link]

  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • University of Galway Research. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]

  • ACS Publications. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. [Link]

  • ResearchGate. (n.d.). Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. [Link]

  • ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]

  • National Institutes of Health. (2014). Optimizing P,N-Bidentate Ligands for Oxidative Gold Catalysis: Highly Efficient Intermolecular Trapping of α-Oxo Gold Carbenes by Carboxylic Acids. [Link]

Sources

Removal of unreacted starting materials from 2-[(4-Fluorobenzyl)oxy]benzaldehyde reactions

[1]

Case ID: PUR-2FB-BENZ Subject: Removal of Unreacted Starting Materials (Salicylaldehyde & 4-Fluorobenzyl Bromide) Applicable Synthesis: Williamson Ether Synthesis (

1

Executive Summary

The synthesis of 2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with 4-fluorobenzyl bromide using a base (e.g.,

1

Achieving pharmaceutical-grade purity requires exploiting the distinct chemical "handles" of the impurities:

  • Salicylaldehyde (SM-A): Contains an acidic phenolic proton (

    
    ).[1]
    
  • 4-Fluorobenzyl bromide (SM-B): A neutral, lipophilic alkylating agent (Lachrymator).[1]

The following guide outlines a self-validating purification workflow designed to remove these specific contaminants without degrading the aldehyde product.

Module 1: The "Wet" Workup (Phenol Removal)

Objective: Quantitatively remove unreacted Salicylaldehyde. Principle: Acid-Base Extraction.[1] Converting the phenol into a water-soluble phenoxide salt while the product (an ether) remains in the organic phase.

Protocol 1.1: The Optimized Basic Wash

Do not use strong bases (e.g., concentrated NaOH) as they may induce the Cannizzaro reaction on the aldehyde moiety.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL solvent per 1 g of crude product.[1]

  • Primary Wash: Wash the organic layer twice with 1.0 M NaOH (or 10%

    
    ).[1]
    
    • Mechanism:[2][3][4][5]

      
      .
      
    • Observation: The aqueous layer often turns yellow (characteristic of phenoxide anions).

  • Validation (Crucial):

    • Spot the organic layer on a TLC plate.[2][6][7][8]

    • Stain with

      
       solution .[1]
      
    • Result: If the spot turns purple/violet, phenolic SM remains. Repeat wash.[1][8][9][10][11]

  • Neutralization: Wash the organic layer once with Brine (Sat.[1] NaCl) to remove residual base and break emulsions.[1]

Data Table: Solubility Partitioning
CompoundOrganic Phase (EtOAc)Aqueous Phase (pH > 10)Aqueous Phase (pH < 7)
Product SolubleInsolubleInsoluble
Salicylaldehyde SolubleSoluble (as Phenoxide) Insoluble
4-Fluorobenzyl bromide SolubleInsolubleInsoluble

Module 2: Chemical Scavenging (Halide Removal)

Objective: Remove unreacted 4-Fluorobenzyl bromide (SM-B). Issue: Benzyl halides are lipophilic and difficult to separate from the product via simple extraction. They co-elute on silica.[1] Solution: In-situ derivatization using a nucleophilic amine scavenger.[1]

Protocol 2.1: The "Amine Crash" Method

Perform this step IF TLC indicates residual benzyl bromide (high

  • Scavenger Addition: To the reaction mixture (before workup) or the redissolved crude oil, add 1.5 equivalents (relative to estimated excess halide) of N,N-Diethylethanolamine or Morpholine .

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Mechanism:[2][3][4][5] The amine attacks the benzyl bromide via

      
      , forming a highly polar quaternary ammonium salt.
      
  • Removal:

    • Option A (Precipitation): If using a non-polar solvent (Ether/Hexane), the salt may precipitate. Filter it off.

    • Option B (Extraction): Perform an acidic wash (1M HCl).[1] The ammonium salt will partition quantitatively into the aqueous layer.

Module 3: Final Polish (Crystallization & Chromatography)

Objective: Isolate the product from trace impurities and side-products (e.g., benzyl alcohol).

Decision Logic: Which Method?
  • If Product is Solid (

    
    ):  Recrystallization is preferred.[1]
    
  • If Product is Oil/Gum: Flash Chromatography is required.[1]

Protocol 3.1: Recrystallization

Solvent System: Ethanol (EtOH) or EtOH/Water.[1]

  • Dissolve crude solid in minimal boiling Ethanol .

  • If oiling out occurs, add dropwise Water until turbidity persists, then reheat to clear.[1]

  • Allow to cool slowly to Room Temperature, then

    
    .
    
  • Filter and wash with cold Hexane (removes lipophilic grease/benzyl bromide residues).[1]

Protocol 3.2: Flash Chromatography

Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (Elutes residual Benzyl Bromide).[1][6]

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexanes.[1]
      
  • Order of Elution:

    • 4-Fluorobenzyl bromide (High

      
      , Non-polar).[1]
      
    • This compound (Target) .

    • Salicylaldehyde (If not washed out).[1]

    • Benzyl Alcohol (Hydrolysis byproduct, very polar).[1]

Visual Workflow: Purification Logic

PurificationStrategyStartCrude Reaction MixtureCheckSMCheck Impurities (TLC)Start->CheckSMPhenolExcess Salicylaldehyde?CheckSM->PhenolAcidic SM PresentHalideExcess Benzyl Bromide?CheckSM->HalideNeutral SM OnlyWashWash 2x with 1M NaOH(Forms water-soluble phenoxide)Phenol->WashScavengeAdd Morpholine/Amine(Forms water-soluble ammonium salt)Halide->ScavengeYesSolidCheckIs Product Solid?Halide->SolidCheckNoWash->HalideExtractionAcidic Wash (1M HCl)Removes Scavenger SaltsScavenge->ExtractionExtraction->SolidCheckRecrystRecrystallize(EtOH or EtOH/H2O)SolidCheck->RecrystYesColumnFlash Chromatography(Hex/EtOAc Gradient)SolidCheck->ColumnNo (Oil)FinalPure this compoundRecryst->FinalColumn->Final

Caption: Logical flow for the sequential removal of acidic (phenol) and neutral (halide) impurities.

Troubleshooting FAQs

Q1: The product is oiling out during recrystallization. What is happening?

  • Cause: The solvent polarity is too high, or the temperature dropped too quickly.

  • Fix: Re-dissolve in the boiling solvent. Add a "seed crystal" if available.[1] Alternatively, add a small amount of a co-solvent like Toluene to increase solubility, then slowly add Hexane to induce crystallization.

Q2: Can I use Sodium Bisulfite (


) to purify the product?
  • Answer: Yes, but with a catch.

  • Nuance: Both the product and the starting Salicylaldehyde are aldehydes. They both form bisulfite adducts.[1] Bisulfite purification is only effective if you have already removed the Salicylaldehyde via the NaOH wash (Module 1).

  • Use Case: Use bisulfite to separate the product from non-aldehyde impurities like Benzyl Bromide or Benzyl Alcohol if chromatography is not an option.

Q3: My yield is low after the NaOH wash.

  • Cause: You may have formed an emulsion, or the pH was too high (causing degradation).

  • Fix: Ensure the wash is rapid and cold. Use 1M NaOH, not concentrated.[1] Check the aqueous layer pH; if the product is trapping in the emulsion, filter the biphasic mixture through a pad of Celite to break it.

Q4: The benzyl bromide spot won't disappear from TLC even after column chromatography.

  • Cause: Benzyl halides streak on silica and can "tail" into the product fraction.

  • Fix: Use the Amine Scavenging method (Module 2) before the column. It is far more efficient than trying to separate two lipophilic spots by gravity.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Purification of Ethers and Phenols). [1]

  • Furniss, B. S., et al. (1989).[1] Williamson Ether Synthesis: General Procedures. In Vogel's Textbook of Practical Organic Chemistry.

  • BenchChem. (2025).[1][2][8][10][11] An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. (Provides specific solubility and reaction context for fluorinated benzyl ethers). [1][8]

  • ResearchGate Community. (2012).[1][7] Removing Benzyl bromide from reaction mixtures. (Discussion on amine scavenging techniques).

  • PubChem. (2025).[1] this compound Compound Summary. (Physical properties and safety data).

Technical Support Center: Strategies to Minimize C-Alkylation in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with C-alkylation during Williamson ether synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you favor the desired O-alkylation pathway and improve your reaction outcomes.

Troubleshooting Guide: C-Alkylation Issues

This section addresses common problems related to the undesired formation of C-alkylated byproducts.

Issue 1: Significant C-Alkylation Observed in the Reaction with a Phenoxide Nucleophile.

Question: I am attempting to synthesize an aryl ether using a substituted phenol, but I am observing a significant amount of C-alkylation on the aromatic ring. How can I suppress this side reaction?

Answer: The competition between O- and C-alkylation is a known challenge when using ambident nucleophiles like phenoxides.[1][2] The phenoxide ion has electron density on both the oxygen and the aromatic ring (at the ortho and para positions), making both sites available for electrophilic attack. Several factors influence the regioselectivity of this reaction.[3][4][5]

Root Causes and Solutions:

  • Solvent Choice: The solvent plays a critical role in dictating the reaction pathway.

    • Protic Solvents (e.g., methanol, ethanol): These solvents can hydrogen-bond with the oxygen atom of the phenoxide, making it less nucleophilic.[6] This leaves the carbon atoms of the ring as more accessible sites for alkylation, thus favoring C-alkylation. A study on the Williamson ether synthesis of sodium β-naphthoxide found that the ratio of O- to C-alkylated product was 72:28 in methanol.[3][4][5]

    • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are poor anion solvators, leaving the oxygen atom of the phenoxide more "naked" and reactive.[6] This increased reactivity at the oxygen site strongly favors O-alkylation. The same study mentioned above reported a 97:3 ratio of O- to C-alkylation in acetonitrile.[3][4][5]

    • Recommendation: Switch to a polar aprotic solvent like acetonitrile or DMF to maximize O-alkylation.

  • Counter-ion Effect: The nature of the cation associated with the phenoxide influences the charge distribution and reactivity.

    • Small Cations (e.g., Li⁺): Smaller cations like lithium have a high charge density and coordinate tightly with the oxygen atom.[7][8] This can partially block the oxygen, making the carbon atoms of the ring more competitive nucleophiles.

    • Large Cations (e.g., K⁺, Cs⁺): Larger, "softer" cations like potassium or cesium have a lower charge density and interact more loosely with the oxygen atom. This leads to a more reactive, "freer" phenoxide, which favors attack through the more electronegative oxygen atom.[6]

    • Recommendation: Use a base with a larger counter-ion, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to generate the phenoxide.[9]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is advisable to start at room temperature and gently heat if necessary.

Issue 2: My Alkylation of a Ketone Enolate is Yielding the C-Alkylated Product, but I want to Explore O-Alkylation.

Question: I am working with a ketone enolate and consistently get the C-alkylated product. Are there conditions that would favor the formation of the silyl enol ether (O-alkylation)?

Answer: While C-alkylation is often the desired outcome with ketone enolates due to the formation of a stable C-C bond and a strong C=O bond in the product, O-alkylation is also possible and synthetically useful.[8] The choice between C- and O-alkylation is governed by the principles of hard and soft acid-base (HSAB) theory and reaction conditions.

Key Factors for O-Alkylation:

  • Electrophile Choice: The nature of the alkylating agent is a dominant factor.

    • "Hard" Electrophiles: Hard electrophiles, such as trialkylsilyl halides (e.g., TMSCl), preferentially react with the "hard" oxygen atom of the enolate.

    • "Soft" Electrophiles: Softer electrophiles, like primary alkyl halides, tend to react at the "softer" carbon atom.

    • Recommendation: To favor O-alkylation, use a hard electrophile like trimethylsilyl chloride (TMSCl).

  • Solvent: Strongly coordinating, polar aprotic solvents can promote O-alkylation.

    • Solvents like HMPA and DMSO effectively solvate the cation, leading to a more "naked" and reactive enolate. This increased reactivity favors attack at the more electronegative oxygen.[10]

    • Recommendation: Consider using a highly polar aprotic solvent or an additive like HMPA (with appropriate safety precautions) if O-alkylation is the goal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the O- vs. C-alkylation competition?

A1: The Williamson ether synthesis proceeds via an SN2 mechanism.[11][12] When using an ambident nucleophile like a phenoxide or an enolate, there are two competing SN2 reactions. One occurs at the oxygen atom (O-alkylation) and the other at a carbon atom with sufficient electron density (C-alkylation).[3][13] The final product ratio is determined by the relative activation energies of these two pathways, which are influenced by factors like solvent, counter-ion, and temperature.[4][5]

Q2: How does Phase Transfer Catalysis (PTC) affect the O- vs. C-alkylation ratio?

A2: Phase transfer catalysis can be an excellent method to promote O-alkylation.[11][14] In a typical PTC setup for a phenol, the phenoxide is generated in an aqueous phase with a base like NaOH. The phase transfer catalyst (e.g., a quaternary ammonium salt) then shuttles the phenoxide anion into the organic phase where the alkyl halide is located.[15] The large, soft cation of the catalyst pairs loosely with the phenoxide, creating a highly reactive, "naked" nucleophile that strongly favors O-alkylation.[14]

Q3: Can the structure of the alkylating agent influence C-alkylation?

A3: Yes. While primary alkyl halides are generally preferred for Williamson ether synthesis to avoid elimination reactions,[12] the reactivity of the alkylating agent can influence selectivity. More reactive alkylating agents (e.g., alkyl iodides vs. chlorides) can sometimes lead to less selectivity. However, the factors discussed above (solvent, counter-ion) are generally more dominant in controlling the O/C ratio.

Optimizing Reaction Conditions for O-Alkylation

The following table summarizes the key experimental parameters and their effects on the regioselectivity of the alkylation of phenoxides.

ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (Acetonitrile, DMF)Protic (Methanol, Ethanol)Polar aprotic solvents leave the oxygen nucleophile more reactive. Protic solvents solvate the oxygen via H-bonding, hindering its reactivity and favoring C-alkylation.[3][6]
Counter-ion Large, Soft Cations (K⁺, Cs⁺)Small, Hard Cations (Li⁺)Larger cations interact weakly with the oxygen, increasing its nucleophilicity. Smaller cations coordinate tightly, partially blocking the oxygen.[6][7]
Base K₂CO₃, Cs₂CO₃NaH (can lead to aggregation)Bases with larger cations promote O-alkylation.
Temperature Lower Temperatures (e.g., RT to 50°C)Higher TemperaturesLower temperatures generally favor the kinetically controlled O-alkylation product.
Catalysis Phase Transfer Catalysis (PTC)N/APTC generates a "naked," highly reactive alkoxide in the organic phase, strongly directing the reaction towards O-alkylation.[14]

Experimental Protocol: Minimizing C-Alkylation in the Synthesis of an Aryl Ether

This generalized protocol is designed to maximize the yield of the O-alkylated product when starting with a phenolic compound.

Materials:

  • Phenolic compound (1.0 eq.)

  • Primary alkyl halide (1.1-1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (anhydrous)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KX). Rinse the solids with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Combine the filtrate and rinsings and concentrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Visualization of Competing Pathways

The following diagram illustrates the competing O- and C-alkylation pathways for a phenoxide ion and the key factors that influence the outcome.

G cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Solvent Solvent Phenoxide Phenoxide Ion (Ambident Nucleophile) Solvent->Phenoxide Counterion Counter-ion Counterion->Phenoxide Temperature Temperature Temperature->Phenoxide O_Alkylation O-Alkylation (Ether Product) Phenoxide->O_Alkylation Favored by: Polar Aprotic Solvent Large Counter-ion (K+, Cs+) Lower Temperature C_Alkylation C-Alkylation (Substituted Phenol) Phenoxide->C_Alkylation Favored by: Protic Solvent Small Counter-ion (Li+) Higher Temperature

Caption: Factors influencing O- vs. C-alkylation in Williamson ether synthesis.

References
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • (n.d.). Williamson ether synthesis. Wikipedia.
  • Bachrach, S. M. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Owlstown.
  • Hu, Y., Bishop, R. L., Luxenburger, A., Dong, S., & Paquette, L. A. (2006, June 22).
  • (2023, January 29). 22.
  • (n.d.). CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. University of Pennsylvania.
  • Craig, D. (2004, October 14). Prof D Craig 2.O1 Organic Synthesis Lecture 3. Imperial College London.
  • (n.d.).
  • (n.d.). Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • (2025, March 22). Williamson Ether Synthesis. J&K Scientific LLC.
  • (n.d.). Williamson Ether Synthesis reaction. BYJU'S.
  • (n.d.). Experiment 06 Williamson Ether Synthesis. University of Colorado Boulder.
  • (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of...
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU.
  • (2018, May 2).
  • (n.d.).
  • (2023, February 12). 22.
  • (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

Sources

Recrystallization techniques for purifying 2-[(4-Fluorobenzyl)oxy]benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2FB-BENZ-001 Status: Active Subject: Recrystallization & Troubleshooting Guide for Williamson Ether Derivatives Assigned Specialist: Senior Application Scientist, Separation Methodologies

Technical Overview & Compound Profile

Target Molecule: 2-[(4-Fluorobenzyl)oxy]benzaldehyde Chemical Class: Ortho-substituted benzaldehyde ether. Synthesis Route: Williamson Ether Synthesis (Salicylaldehyde + 4-Fluorobenzyl bromide/chloride).

Critical Physicochemical Insight: This compound typically behaves as a Low-Melting Solid (LMS) . While the benzaldehyde core is rigid, the benzyloxy tail adds rotational freedom, often depressing the melting point to the 40–60°C range. This creates a high risk of "oiling out" (Liquid-Liquid Phase Separation) during recrystallization, where the compound separates as an oil rather than a crystal lattice.

The presence of the ortho-ether linkage also disrupts the intramolecular hydrogen bonding found in the starting material (salicylaldehyde), significantly altering solubility profiles compared to the precursor.

Solvent Selection & Solubility Profiling[1][2]

For this derivative, a single-solvent system is often insufficient due to the steep solubility curve required. We recommend a Binary Solvent System .

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)ApplicabilityPros/Cons
Primary (Polar) Ethanol / Water 90:10 to 80:20 Standard Purification Pros: Excellent for removing inorganic salts (

,

).Cons: High risk of oiling out if water is added too quickly.
Secondary (Non-Polar) Ethyl Acetate / Hexanes 1:3 to 1:5 Lipophilic Impurities Pros: Good for removing unreacted benzyl halides.Cons: Poor removal of polar oxidation byproducts (benzoic acids).
Alternative Isopropanol (IPA) 100% Slow Crystallization Pros: Higher boiling point allows better dissolution; slower cooling promotes larger crystals.Cons: Yield can be lower without an anti-solvent.
Solvent Logic Diagram

The following logic gate helps determine the optimal solvent based on your crude material's behavior.

SolventLogic Start Analyze Crude Material SolubilityCheck Solubility in Hot EtOH? Start->SolubilityCheck Insolubles Are there salts/inorganics? SolubilityCheck->Insolubles Yes UseIPA Use Isopropanol (IPA) SolubilityCheck->UseIPA No (Try higher BP solvent) OilCheck Does it oil out upon cooling? Insolubles->OilCheck No HotFilter Perform Hot Filtration Insolubles->HotFilter Yes UseEtOH Use EtOH/Water System OilCheck->UseEtOH No (Crystallizes well) OilCheck->UseIPA Yes (Need slower cooling) HotFilter->OilCheck

Figure 1: Decision matrix for selecting the appropriate solvent system based on crude solubility and impurity profile.

Detailed Recrystallization Protocol

Pre-requisite: Ensure the crude reaction mixture has been washed with dilute


 (to remove unreacted salicylaldehyde) and water (to remove bulk salts) before attempting recrystallization.
Step 1: Dissolution[2][3]
  • Place crude solid in an Erlenmeyer flask.

  • Add the primary solvent (e.g., Ethanol) dropwise while heating on a steam bath or hot plate/stirrer.

  • Critical: Use the minimum amount of solvent necessary to dissolve the solid at near-boiling temperature.

    • Why? Excess solvent drastically reduces yield for low-melting solids.

Step 2: Hot Filtration (Impurity Removal)

If the solution is cloudy or contains suspended particles (likely


 or dust):
  • Pre-heat a glass funnel and fluted filter paper with hot solvent.[1]

  • Filter the hot solution rapidly.

  • Note: If the filtrate crystallizes in the stem, you let it cool too much. Rinse with hot solvent.[2][1]

Step 3: Controlled Cooling (The Nucleation Phase)

This is where most errors occur with this compound.

  • Remove flask from heat. Place it on a cork ring or wood block (insulator).

  • Allow to cool to room temperature undisturbed .

  • Do NOT place directly in an ice bath yet. Shock-cooling causes the "Oiling Out" phenomenon (metastable liquid phase separation).

Step 4: Seeding (Optional but Recommended)

If the solution reaches room temperature without crystallizing:

  • Add a single "seed" crystal of pure product (if available).

  • Alternatively, scratch the inner glass wall with a glass rod just at the solvent surface. This creates micro-abrasions that serve as nucleation sites.

Step 5: Collection[5]
  • Once crystallization is complete at room temp, cool in an ice bath (

    
    ) for 15 minutes to maximize yield.
    
  • Filter via vacuum filtration (Buchner funnel).[2]

  • Wash crystals with ice-cold solvent (same composition as mother liquor).

Troubleshooting & FAQs

Issue 1: "My product is coming out as a yellow/brown oil, not crystals."

Diagnosis: This is "Oiling Out." The temperature where the solution becomes saturated is higher than the melting point of the solvated solid. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of additional solvent (dilute slightly).[3]

  • Seed the solution while it is still warm (but below the boiling point).

  • Agitate vigorously during the cooling phase to prevent oil droplets from coalescing.

Issue 2: "The crystals are yellow, but the product should be white."

Diagnosis: Presence of oxidation byproducts (likely benzoic acid derivatives) or polymerized salicylaldehyde. Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight).

  • Stir for 5 minutes.

  • Perform Hot Filtration (Step 2) through Celite to remove the charcoal.

  • Proceed with crystallization.[2][1][4]

Issue 3: "My yield is very low (<40%)."

Diagnosis: The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Cool again to harvest a "second crop" of crystals.

  • Note: Second crops are usually less pure than the first.

Process Validation Workflow

Use the following workflow to validate the purity of your recrystallized material.

Validation Sample Recrystallized Sample TLC TLC Analysis (Hex/EtOAc 4:1) Sample->TLC MP Melting Point (Range < 2°C?) Sample->MP NMR 1H-NMR (Check Aldehyde Peak ~10.5 ppm) Sample->NMR Decision Pass? TLC->Decision MP->Decision NMR->Decision Final Release for Synthesis Decision->Final Yes Reprocess Recrystallize Again Decision->Reprocess No

Figure 2: Analytical workflow for validating the purity of this compound.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

    • Context: Foundational mechanism for the ether linkage formation.[6]

  • Purification of Low-Melting Solids (Oiling Out)

    • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[7]

    • Context: Authoritative guide on handling "oiling out" phenomena in organic solids.
  • Synthesis of Fluorinated Benzyloxybenzaldehydes

    • BenchChem Technical Guide.[8] "Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives".

    • Context: Specific protocols for fluorinated benzyl ether deriv
  • Solvent Selection Strategies

    • C. Reichardt. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[7]

    • Context: Theoretical basis for selecting Ethanol/W

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Anticancer Activity of 2-[(4-Fluorobenzyl)oxy]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of synthetic compounds being investigated, benzaldehyde derivatives have emerged as a promising class of molecules demonstrating significant anticancer properties. This guide provides a comprehensive in vitro comparison of 2-[(4-Fluorobenzyl)oxy]benzaldehyde derivatives against various cancer cell lines, offering a deep dive into their cytotoxic effects, mechanisms of action, and comparative performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anticancer agents.

Introduction: The Rationale for Investigating this compound Derivatives

The core chemical scaffold, 2-(benzyloxy)benzaldehyde, has been identified as a key pharmacophore in the development of potent anticancer agents. Derivatives of this structure have demonstrated significant activity against various cancer cell lines, including the human promyelocytic leukemia cell line (HL-60). Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest, highlighting their potential as cytotoxic agents.

The strategic incorporation of a fluorine atom at the para position of the benzyl ring, yielding the this compound scaffold, is a deliberate medicinal chemistry strategy. The presence of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, potentially leading to improved cellular uptake and overall anticancer efficacy. Furthermore, some benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells and chemoresistance.

This guide will systematically evaluate the in vitro performance of a series of this compound derivatives, providing a comparative analysis of their cytotoxic activity and shedding light on their underlying molecular mechanisms.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of novel this compound derivatives was assessed against a panel of human cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation.

While specific IC50 values for a broad panel of cancer cell lines for this compound derivatives are not extensively documented in single comprehensive studies, we can compile and compare data from related benzyloxybenzaldehyde derivatives to establish a baseline for their potential efficacy. For instance, a study on benzyloxybenzaldehyde derivatives against the HL-60 cell line revealed significant activity at concentrations ranging from 1-10 µM[1].

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µMDoxorubicin~0.1 µM
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Most potent in the series (1-10 µM)Doxorubicin~0.1 µM
2-[(4-chlorobenzyl)oxy]benzaldehydeHL-60Significant activity at 1-10 µMDoxorubicin~0.1 µM
Hypothetical this compound DerivativeMCF-7 (Breast)Data NeededDoxorubicin~0.5 - 1.0 µM
Hypothetical this compound DerivativeA549 (Lung)Data NeededCisplatin~2 - 5 µM
Hypothetical this compound DerivativeHeLa (Cervical)Data NeededPaclitaxel~0.01 - 0.1 µM

Note: The table above includes data for related benzyloxybenzaldehyde derivatives to provide context. Further experimental studies are required to populate the data for the specific this compound derivatives against a wider range of cancer cell lines.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of this compound derivatives is believed to be multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in cancer cells. This process is tightly regulated by a complex network of signaling pathways.

A key family of proteins involved in regulating apoptosis is the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[2][3][4][5][6]. The ratio of these proteins determines the cell's fate. It is hypothesized that this compound derivatives may shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins.

Another critical component of the apoptotic machinery is the caspase family of proteases. Caspases are synthesized as inactive zymogens and are activated in a cascade-like manner upon receiving an apoptotic signal[7][8][9]. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies on related compounds suggest that these derivatives can activate this caspase cascade[1].

Caption: Proposed apoptotic signaling pathways activated by this compound derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives have been observed to cause cell cycle arrest, a state where the cell division process is halted. This prevents the proliferation of cancer cells. Studies on benzyloxybenzaldehyde derivatives have shown an arrest at the G2/M phase of the cell cycle[1]. This suggests that the compounds may interfere with the cellular machinery responsible for the transition from the G2 phase (pre-mitotic) to the M phase (mitosis).

Caption: Diagram illustrating G2/M cell cycle arrest induced by benzyloxybenzaldehyde derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described previously.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

The in vitro evidence presented in this guide suggests that this compound derivatives are a promising class of anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells warrants further investigation.

Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of a wider range of this compound derivatives against a diverse panel of cancer cell lines to establish a clear structure-activity relationship.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the apoptotic and cell cycle arrest effects of these compounds. This includes identifying the specific Bcl-2 family members and caspases that are modulated.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the most potent derivatives in preclinical animal models to assess their therapeutic potential in a physiological context.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to determine their drug-likeness and safety profiles.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives as novel anticancer agents can be realized.

References

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 27(19), 6298. [Link]

  • Khan, I., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer.
  • Ahmad, A., et al. (2021). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)
  • Bilici, E., & Akkoç, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
  • Wikipedia contributors. (2023, December 28). Bcl-2 family. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2024, from [Link]

  • Ndou, M., et al. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells.
  • Request PDF. (2025). Bcl-2 family proteins and apoptosis.
  • Lee, K. H., et al. (2004). Antitumor effect of the cinnamaldehyde derivative CB403 through the arrest of cell cycle progression in the G2/M phase. PubMed.
  • Sharma, A., et al. (2021).
  • Request PDF. (n.d.). BCL-2 family proteins in apoptosis and its regulation.
  • Fulda, S. (2003). Caspase Activation in Cancer Therapy.
  • Del Bino, G., et al. (1991). The role of BCL2 family of apoptosis regulator proteins in acute and chronic leukemias. PubMed Central.
  • Singh, R., Letai, A., & Sarosiek, K. (2019). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins.
  • Hassan, M., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics. PubMed Central.
  • Bakare, O., et al. (2007). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)
  • Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.
  • Zheng, J. H., et al. (2020). BCL-2 family proteins and its role in apoptosis. Journal of Cellular and Molecular Medicine.
  • Li, J., & Yuan, J. (2008). Caspases in apoptosis and beyond. Oncogene.

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Technical Comparison Guide: Docking Studies of 2-[(4-Fluorobenzyl)oxy]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Fluorobenzyl)oxy]benzaldehyde represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for chalcones, Schiff bases, and benzimidazole derivatives. Its structural core combines a reactive aldehyde handle with a lipophilic 4-fluorobenzyl ether tail. The fluorine atom at the para-position is not merely a substituent but a strategic bioisostere that enhances metabolic stability (blocking P450 oxidation) and modulates lipophilicity (


) without significant steric penalty compared to hydrogen.

This guide provides a comparative technical analysis of this scaffold against standard therapeutic agents across three primary biological targets: Tyrosinase , Acetylcholinesterase (AChE) , and Bacterial FabH .

Structural Rationale & Synthesis

The efficacy of these derivatives stems from the "lock-and-key" fit of the benzyl ether moiety into hydrophobic pockets of target enzymes. The fluorine atom often engages in specific multipolar interactions with backbone amides or side-chain protons (C-F···H-C interactions).[1][2]

Synthesis Protocol (Williamson Ether Synthesis)

The foundational step for accessing these derivatives is the O-alkylation of salicylaldehyde.

Protocol:

  • Reagents: 2-Hydroxybenzaldehyde (1.0 eq), 4-Fluorobenzyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Conditions: Reflux at 60-80°C for 4-6 hours.

  • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

  • Yield: Typically 85-92%.

SynthesisPath Start 2-Hydroxybenzaldehyde Inter Intermediate: This compound Start->Inter Reflux 6h Reagent 4-Fluorobenzyl Bromide (K2CO3 / Acetone) Reagent->Inter Deriv1 Schiff Bases (Antimicrobial) Inter->Deriv1 + Amines Deriv2 Chalcones (Anticancer/AChE) Inter->Deriv2 + Acetophenones

Figure 1: Synthetic pathway for generating the core scaffold and its bioactive downstream derivatives.

Comparative Docking Analysis

Target A: Tyrosinase (Melanogenesis Inhibition)

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[3] Inhibitors are sought for treating hyperpigmentation.[3][4][5]

Mechanism: The 4-fluorobenzyl moiety occupies the entrance to the active site, while the aldehyde-derived "head" group coordinates with the binuclear Copper (


) center.

Performance Comparison:

Compound Class IC50 (µM) Binding Energy (kcal/mol) Key Interaction

| 4-F-Benzyl Derivative | 0.18 | -9.2 |


 stacking (His263), F...H bond |
| Kojic Acid (Standard) | 17.76 | -5.8 | Cu-chelation only |
| Unsubstituted Benzyl | ~2.50 | -7.4 | Weaker hydrophobic fill |

Data Source: Validated against Tyrosinase inhibitor benchmarks [1][3].

Insight: The 4-fluoro derivative is ~100x more potent than Kojic Acid. The fluorine atom provides a specific electrostatic anchor that the unsubstituted benzyl lacks, stabilizing the inhibitor within the hydrophobic tunnel of the enzyme.

Target B: Acetylcholinesterase (AChE) (Alzheimer's Disease)

Inhibitors of AChE prevent the breakdown of acetylcholine. The "dual binding site" hypothesis suggests potent inhibitors bind to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Performance Comparison:

Compound IC50 (µM) Docking Score (kcal/mol) Selectivity (AChE/BuChE)
4-F-Benzyl-Benzimidazole 0.10 -11.2 High
Donepezil (Standard) 0.02 - 2.16 -11.6 High

| 4-Chloro Analog | 0.28 | -10.8 | Moderate |

Data Source: Comparative docking studies of benzimidazole derivatives [1][5].

Insight: While the 4-Chloro analog offers similar steric bulk, the 4-Fluoro analog often exhibits superior bioavailability and blood-brain barrier (BBB) permeability due to the high electronegativity and lower polarizability of fluorine. The docking score of -11.2 kcal/mol indicates a binding affinity nearly identical to the clinical standard, Donepezil.

Target C: Bacterial FabH (Antimicrobial)

FabH (KAS III) is essential for fatty acid biosynthesis in bacteria.

  • Docking Result: The aldehyde oxygen forms hydrogen bonds with Cys112 (catalytic triad), while the fluorobenzyl tail extends into the hydrophobic tunnel formed by Phe87 and Leu189 .

  • Activity: IC50 values range from 1.5 - 6.0 µg/mL against E. coli, comparable to standard antibiotics like Ampicillin in resistant strains [4].

Experimental & Computational Protocols

Molecular Docking Workflow (AutoDock Vina/MOE)

To reproduce these results, follow this self-validating workflow.

Step 1: Ligand Preparation

  • Draw structure in ChemDraw; convert to 3D (Minimize Energy using MM2 force field).

  • Critical Check: Ensure the Fluorine atom is assigned the correct atom type (F or f depending on force field) to capture electronegativity effects.

Step 2: Protein Preparation

  • Retrieve PDB structures: 2Y9X (Tyrosinase), 4EY7 (AChE), 1HNJ (FabH).

  • Remove water molecules (unless bridging is suspected).

  • Add polar hydrogens and Kollman charges.

Step 3: Grid Generation

  • Center grid box on the co-crystallized ligand.

  • Dimensions:

    
     Å (0.375 Å spacing) to cover both CAS and PAS sites for AChE.
    

Step 4: Validation

  • Re-docking: Remove the native ligand and re-dock it. The RMSD must be

    
     Å for the protocol to be valid.
    

DockingWorkflow PDB Target Protein (PDB: 2Y9X / 4EY7) Prep Protein Prep (Rm Water, Add H, Charges) PDB->Prep Grid Grid Generation (Center on Active Site) Prep->Grid Ligand Ligand Prep (MM2 Min, Gasteiger Charges) Dock Docking (Lamarckian GA) AutoDock / Vina Ligand->Dock Grid->Dock Analysis Interaction Analysis (H-Bonds, Hydrophobic, RMSD) Dock->Analysis

Figure 2: Standardized molecular docking workflow for benzaldehyde derivatives.

References

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 2023. Link

  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide. NIH PubMed Central, 2023. Link

  • Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors. ChemMedChem, 2016. Link

  • Synthesis, Antibacterial Activities and Molecular Docking Studies of Schiff Bases Derived From N-(2/4-benzaldehyde-amino) phenyl-N. Chemical Biology & Drug Design, 2011. Link

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 2026.[6] Link

Sources

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